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Core Science & Biosynthesis

Foundational

Whitepaper: Analytical Integrity and Certification of O-Desethyl-O-propyl Methisosildenafil-d4

Contextualizing the Threat: PDE-5 Inhibitor Analogs The illicit adulteration of dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors poses a severe public health risk. To evade regulatory detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Threat: PDE-5 Inhibitor Analogs

The illicit adulteration of dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors poses a severe public health risk. To evade regulatory detection, clandestine laboratories continuously synthesize novel structural analogs of sildenafil, such as methisosildenafil (aildenafil) and its derivatives . One such complex derivative is O-Desethyl-O-propyl methisosildenafil, where the ethoxy group on the phenyl ring is substituted with a propoxy moiety.

Accurate forensic and pharmacokinetic quantification of these unapproved analogs requires highly specific stable isotope-labeled internal standards (SIL-IS) . O-Desethyl-O-propyl Methisosildenafil-d4 serves this exact purpose. By incorporating four deuterium atoms, this standard allows for precise isotope dilution mass spectrometry (IDMS), correcting for matrix effects, ion suppression, and extraction losses during LC-MS/MS analysis .

The Causality of Isotopic Design: Why D4?

When designing a deuterated standard for a sulfur-containing molecule (like the sulfonyl group in methisosildenafil), isotopic overlap is a critical analytical liability. Natural sulfur contains a significant abundance of the ³⁴S isotope (~4.2%), which generates a prominent M+2 peak in the mass spectrum.

If a D2 or D3 standard were used, the natural heavy isotopologues of the unlabeled analyte could interfere with the internal standard's signal, skewing the quantitative ratio. A D4 label (mass shift of +4 Da) provides a sufficient mass window to completely bypass the M+2 and M+3 natural isotopic envelope, ensuring spectral accuracy and linear quantification across multiple orders of magnitude [[1]]([Link]).

Anatomy of the Certificate of Analysis (CoA)

A Certificate of Analysis for a deuterated reference standard is not merely a summary of test results; it is a self-validating matrix of orthogonal analytical techniques designed to prove identity, isotopic enrichment, and absolute chemical purity .

CoA_Workflow A Synthesis of O-Desethyl-O-propyl Methisosildenafil-d4 B Structural Elucidation (1H/13C NMR, HRMS) A->B C Isotopic Purity (HRMS m/z +4 Shift) B->C D Chemical Purity (HPLC-UV, Karl Fischer, ROI) C->D E Mass Balance Calculation & Final Certification D->E

Workflow for the analytical qualification and CoA generation of deuterated reference standards.

Structural Elucidation (Identity)

Identity is confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR and ¹³C-NMR are critical for verifying the regiochemistry of the deuterium incorporation (typically on the propyl chain or piperazine methyl groups) and confirming the absence of structural isomers .

Isotopic Purity (Enrichment)

Isotopic purity defines the percentage of the target D4 isotopologue relative to D0, D1, D2, and D3 species. For quantitative IDMS, the D0 (unlabeled) content must be strictly <0.1% to prevent the internal standard from contributing a false-positive signal to the analyte channel .

Mass Balance Purity

Chromatographic purity (HPLC-UV) alone is insufficient because it ignores non-UV-absorbing impurities (e.g., inorganic salts, water). The absolute purity is calculated using the mass balance equation: Absolute Purity = Chromatographic Purity × (100% - Water% - Residual Solvents% - ROI%) / 100 This ensures that the weighed mass of the standard translates accurately to the molar concentration in solution.

Quantitative Data Summary

The following table outlines the rigorous specifications required for a valid CoA of O-Desethyl-O-propyl Methisosildenafil-d4.

Analytical ParameterMethodologySpecificationTypical Result
Appearance Visual InspectionWhite to off-white powderComplies
Identification (NMR) ¹H and ¹³C NMRConforms to structureConforms
Identification (MS) HRMS (ESI+)m/z [M+H]⁺ matches expected507.28 ± 5 ppm
Isotopic Purity HRMS Isotopologue AnalysisD4 > 99.0%, D0 < 0.1%D4: 99.5%, D0: 0.02%
Chromatographic Purity HPLC-UV (254 nm)≥ 98.0%99.2%
Water Content Karl Fischer Titration≤ 2.0%0.5%
Residual Solvents GC-FID / HeadspaceConforms to ICH Q3C< 0.1%
Residue on Ignition Gravimetric (ROI)≤ 0.1%0.04%
Mass Balance Purity Calculated≥ 95.0%98.5%

Step-by-Step Methodologies: Self-Validating Workflows

LCMS_Pathway S1 Sample Matrix (Blood/Urine/Supplement) S2 Spike with IS: O-Desethyl-O-propyl Methisosildenafil-d4 S1->S2 S3 Sample Extraction (LLE / SPE) S2->S3 S4 LC Separation (C18 Column, HILIC) S3->S4 S5 ESI-MS/MS Detection (MRM Mode) S4->S5 S6 Ratio Calculation (Analyte / IS Area) S5->S6

Step-by-step bioanalytical workflow utilizing the D4 internal standard for LC-MS/MS quantification.

Protocol 1: Determination of Isotopic Purity via HRMS

Causality: To ensure the SIL-IS does not contaminate the analyte signal, we must measure the exact distribution of isotopologues prior to certification.

  • Preparation: Dissolve 1.0 mg of O-Desethyl-O-propyl Methisosildenafil-d4 in 10 mL of LC-MS grade Methanol (100 µg/mL). Dilute to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • System Suitability (Self-Validation): Inject a blank solvent to ensure no carryover at the target m/z. Inject an unlabeled reference standard to verify the natural isotopic distribution matches theoretical models.

  • Acquisition: Inject 5 µL of the D4 sample into a QTOF-HRMS system operating in ESI+ mode. Acquire data across a narrow m/z window (e.g., m/z 500 to 515).

  • Integration: Extract the exact masses for the [M+H]⁺ ions of D0, D1, D2, D3, and D4 species with a 5 ppm mass tolerance.

  • Calculation: Calculate the relative abundance of each isotopologue. Ensure D0 is <0.1% of the total ion current for the cluster.

Protocol 2: LC-MS/MS Quantification Workflow using the D4 Standard

Causality: Utilizing the D4 standard corrects for matrix-induced ion suppression, which is highly variable in complex matrices like herbal supplements or biological fluids .

  • Sample Spiking: Accurately weigh 100 mg of the suspect dietary supplement. Spike with exactly 50 µL of a 1 µg/mL O-Desethyl-O-propyl Methisosildenafil-d4 working solution.

  • Extraction: Add 5 mL of Acetonitrile. Sonicate for 15 minutes to extract the active pharmaceutical ingredients. Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • MRM Detection: Monitor the specific transitions for the unlabeled analyte and the D4 standard.

  • Self-Validation Check: Evaluate the peak area of the D4 standard across all samples. While the absolute area may fluctuate due to matrix effects, the ratio of Analyte/IS must remain linear across the calibration curve (R² > 0.99).

Conclusion

The analytical qualification of O-Desethyl-O-propyl Methisosildenafil-d4 demands a rigorous, multi-faceted approach. By adhering to strict mass balance purity calculations and confirming isotopic enrichment via HRMS, laboratories can establish a self-validating Certificate of Analysis. This ensures absolute confidence when deploying the standard in forensic and pharmacokinetic LC-MS/MS assays, ultimately safeguarding public health against sophisticated counterfeit pharmaceuticals.

References

  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed / Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. MDPI.[Link]

  • HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PMC (PubMed Central).[Link]

  • Aildenafil. Wikipedia.[Link]

  • Quantitative NMR Analysis. Science.gov.[Link]

Sources

Exploratory

An In-Depth Technical Guide to O-Desethyl-O-propyl Methisosildenafil-d4

This guide provides a comprehensive technical overview of O-Desethyl-O-propyl Methisosildenafil-d4, a stable isotope-labeled internal standard critical for high-fidelity quantitative analysis in drug development and bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of O-Desethyl-O-propyl Methisosildenafil-d4, a stable isotope-labeled internal standard critical for high-fidelity quantitative analysis in drug development and bioanalytical research. We will delve into its chemical identity, the rationale behind its use, detailed analytical protocols, and the principles of isotopic dilution that underpin its application.

Section 1: Compound Identification and Physicochemical Properties

O-Desethyl-O-propyl Methisosildenafil-d4 is a deuterated analogue of O-Desethyl-O-propyl Methisosildenafil. The parent compound is a known analogue and impurity of Sildenafil, a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling is the key to its function as an internal standard in mass spectrometry.

Key Physicochemical Data:

PropertyValueSource(s)
CAS Number 2124278-11-9[1][4]
Alternate CAS (Unlabeled) 1391053-82-9[1][5]
Molecular Formula C₂₄H₃₀D₄N₆O₄S[1][4]
Molecular Weight 506.65 g/mol [1][4]
Synonyms rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4[1][5]
Primary Application Isotope Labeled Internal Standard for Mass Spectrometry[1][6]
Storage Conditions 2-8°C Refrigerator[5]
Section 2: The Principle of Isotopic Dilution Mass Spectrometry (IDMS)

The core value of O-Desethyl-O-propyl Methisosildenafil-d4 lies in its application in Isotope Dilution Mass Spectrometry (IDMS), which is considered a gold-standard quantitative technique due to its high accuracy and precision.[6][7]

The Causality Behind IDMS:

Quantitative analysis, especially in complex biological matrices like plasma or urine, is prone to variability.[6][8] Errors can arise from inconsistent sample recovery during extraction, instrument sensitivity drift, or matrix effects where co-eluting substances suppress or enhance the analyte's signal.[6][9]

An ideal internal standard (IS) is a substance added at a known concentration to every sample before processing.[6] It should behave identically to the analyte of interest throughout the entire workflow (extraction, chromatography, and ionization). By measuring the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized.[6]

Stable isotope-labeled (SIL) standards, like our topic compound, are the superior choice.[6] Because O-Desethyl-O-propyl Methisosildenafil-d4 is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[6][10] However, its increased mass (due to the four deuterium atoms) allows a mass spectrometer to distinguish it from the native analyte.[9][11] This allows for precise quantification based on the change in the isotopic abundance ratio after the "spike" is added to the sample.[7][12][13]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Spike 1. Spike Sample Add known amount of O-Desethyl-O-propyl Methisosildenafil-d4 Equilibrate 2. Equilibration Homogenize sample with internal standard Spike->Equilibrate Extract 3. Extraction (e.g., SPE, LLE) Analyte and IS lost proportionally Equilibrate->Extract LC 4. LC Separation Analyte and IS co-elute Extract->LC MS 5. MS Detection Detect native analyte (m/z₁) and IS (m/z₂) LC->MS Quant 6. Quantification Calculate analyte concentration based on peak area ratio (m/z₁ / m/z₂) MS->Quant

Caption: Isotopic Dilution Mass Spectrometry (IDMS) Workflow.

Section 3: Experimental Protocols

The following protocols are foundational and should be optimized for specific instruments and matrices.

3.1. Preparation of Stock and Working Solutions

  • Objective: To create accurate and stable stock solutions for use as the internal standard spike and for building calibration curves.

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of O-Desethyl-O-propyl Methisosildenafil-d4. Dissolve in a suitable organic solvent (e.g., DMSO, Methanol) to a final volume of 1.0 mL in a Class A volumetric flask. Sonicate briefly to ensure complete dissolution. Store at ≤ 6°C.[14]

    • Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Perform serial dilutions from the stock solution using the appropriate solvent (often the mobile phase starting condition, e.g., 50:50 Acetonitrile:Water). The final concentration should be chosen to provide a robust signal in the mass spectrometer and should be consistent across all samples.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (O-Desethyl-O-propyl Methisosildenafil) into a blank matrix (e.g., drug-free plasma). Add a fixed volume of the Working IS Solution to each calibrator.

3.2. Sample Preparation: Protein Precipitation (for Plasma/Serum)

  • Trustworthiness: This protocol is a self-validating system because the IS is added before the precipitation step. Any variability in protein crashing or analyte recovery will affect both the analyte and the IS equally, preserving their ratio.[10]

  • Protocol:

    • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Working IS Solution (100 ng/mL) to each tube. Vortex briefly.

    • Add 300 µL of cold Acetonitrile containing 1% formic acid (or another suitable precipitation solvent like a zinc sulfate/organic mixture).[10] This high ratio of solvent ensures efficient protein removal.

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation and mixing.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3.3. LC-MS/MS Method Parameters

  • Objective: To achieve chromatographic separation of the analyte from other matrix components and to detect both the analyte and the internal standard with high sensitivity and specificity using Multiple Reaction Monitoring (MRM).

  • Hypothetical Parameters (Requires Empirical Optimization):

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. A total run time of ~6 minutes.[14]

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte (O-Desethyl-O-propyl Methisosildenafil): Precursor ion (Q1) m/z 503.6 -> Product ion (Q3) m/z [Fragment A] & m/z [Fragment B]

      • IS (O-Desethyl-O-propyl Methisosildenafil-d4): Precursor ion (Q1) m/z 507.7 -> Product ion (Q3) m/z [Fragment A+d4] & m/z [Fragment B] (Note: Specific product ions must be determined by infusing the compounds and performing a product ion scan).

cluster_workflow Analytical Workflow Logic Sample Sample (Plasma, Urine, etc.) Spike Spike with IS (d4-analogue) Sample->Spike Prep Sample Prep (Protein Precipitation) Spike->Prep Analysis LC-MS/MS (MRM Mode) Prep->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Concentration in Unknown Sample CalCurve->Result

Caption: Quantitative Analysis Workflow using an Internal Standard.

Section 4: Data Analysis and System Validation
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard for all calibrators, QCs, and unknown samples.[7]

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

  • Calibration Curve Construction: Plot the peak area ratio against the known concentration of the calibration standards.[7] Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²). The R² value should be >0.99 for a reliable assay.

  • Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[7]

  • Assay Validation: The method's trustworthiness is confirmed by evaluating parameters like accuracy, precision, linearity, and stability according to international guidelines.[10] Quality Control (QC) samples at low, medium, and high concentrations should be run with each batch to ensure the results are within acceptable limits (typically ±15% of the nominal value).

By meticulously following these principles and protocols, researchers and drug development professionals can leverage O-Desethyl-O-propyl Methisosildenafil-d4 to achieve highly accurate, precise, and defensible quantitative results, overcoming the inherent variabilities of complex bioanalytical methods.[6][8]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. (n.d.). BenchChem.
  • CAS No : 2124278-11-9 | Product Name : O-Desethyl-O-propyl Methisosildenafil-d4. (n.d.). Pharmaffiliates.
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
  • Sildenafil-impurities. (n.d.). Pharmaffiliates.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Biotai.
  • Isotope Dilution Analysis for Particle Mass Determination Using Single-Particle Inductively Coupled Plasma Time-of-Flight Mass Spectrometry. (n.d.). National Center for Biotechnology Information.
  • Introduction to Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Google Books.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • O-Desethyl-O-propyl Methisosildenafil | 1391053-82-9. (2026, March 18). ChemicalBook.
  • Isotope dilution. (n.d.). Wikipedia.
  • O-Desethyl-O-propyl Methisosildenafil. (n.d.). LGC Standards.
  • CAS No : 1391053-82-9 | Product Name : O-Desethyl-O-propyl Methisosildenafil. (n.d.). Pharmaffiliates.
  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. (2007, April 11). National Center for Biotechnology Information.
  • O-Desethyl-O-propyl Methisosildenafil | CAS 1391053-82-9. (n.d.). Veeprho.
  • O-DESETHYL SILDENAFIL. (n.d.). gsrs.ncats.nih.gov.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2025, December 29). R Discovery.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026, January 4). National Center for Biotechnology Information.
  • (PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017, March 23). ResearchGate.
  • Confirmatory Analysis of Honey for Sildenafil and Tadalafil by LC-MS/MS. (n.d.). FDA.

Sources

Foundational

Analytical Mastery: O-Desethyl-O-propyl Methisosildenafil-d4 in PDE5 Inhibitor Impurity Profiling

The Analytical Imperative in Drug Development The proliferation of counterfeit dietary supplements and the stringent regulatory requirements for pharmaceutical purity have elevated the need for ultra-sensitive analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Drug Development

The proliferation of counterfeit dietary supplements and the stringent regulatory requirements for pharmaceutical purity have elevated the need for ultra-sensitive analytical methodologies. Sildenafil analogues, synthesized to evade standard regulatory screening, often contain complex process-related impurities [1]. Among these, O-Desethyl-O-propyl Methisosildenafil (CAS 1391053-82-9) has emerged as a critical designer analogue and impurity marker [2].

To accurately quantify this impurity in complex matrices—ranging from herbal supplement matrices to human plasma—analytical scientists must overcome severe matrix-induced ion suppression. This is where O-Desethyl-O-propyl Methisosildenafil-d4 (CAS 2124278-11-9), a Stable Isotope-Labeled Internal Standard (SIL-IS), becomes indispensable [3].

Mechanistic Role of the Deuterated Internal Standard

In Electrospray Ionization (ESI), co-eluting matrix components compete with the target analyte for charge droplets, leading to unpredictable signal suppression or enhancement. We utilize the d4-isotopologue rather than a structural analog because it provides a perfect mechanistic mirror to the target analyte.

By incorporating four deuterium atoms, the molecular weight is shifted by +4 Da (from 502.63 to 506.65 g/mol ). This mass shift pulls the internal standard out of the natural isotopic envelope of the unlabeled impurity, eliminating mass spectrometer cross-talk. Because the d4-variant shares identical lipophilicity and pKa with the unlabeled impurity, it co-elutes at the exact same retention time. Consequently, both molecules experience the exact same matrix environment in the ESI source, allowing the ratio of their signals to remain perfectly constant regardless of absolute ionization efficiency [4].

Workflow Architecture

Workflow N1 Sample Homogenization (Solid/Liquid Matrix) N2 SIL-IS Spiking (Add d4-Isotopologue) N1->N2 Step 1 N3 Solvent Extraction (DMSO / Methanol) N2->N3 Step 2 N4 UHPLC Separation (C18, pH 5.0 Gradient) N3->N4 Step 3 N5 ESI+ Ionization (Matrix Effect Zone) N4->N5 Co-elution N6 Tandem MS (MRM) (Precursor/Product) N5->N6 Ion transfer N7 Data Normalization (Analyte/IS Ratio) N6->N7 Quantification

LC-MS/MS Isotope Dilution Workflow utilizing d4-SIL-IS for matrix normalization.

Self-Validating Protocol: Isotope Dilution LC-MS/MS

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Every analytical batch is bracketed by Continuous Calibration Verification (CCV) standards. If the absolute peak area of the d4-SIL-IS in an unknown sample deviates by more than ±15% from the neat solvent blank, the system automatically flags the sample for severe matrix interference, invalidating the result and triggering a mandatory dilution-and-re-extraction sequence.

Step 1: Matrix Solvation and Pre-Extraction Spiking
  • Action: Weigh 1.0 g of homogenized sample into a centrifuge tube. Immediately spike with 50 µL of a 100 ng/mL O-Desethyl-O-propyl Methisosildenafil-d4 standard. Add 10 mL of Dimethyl Sulfoxide (DMSO).

  • Causality: Spiking the SIL-IS before extraction ensures that any physical loss of the analyte during subsequent steps is perfectly mirrored by the internal standard, preserving the quantitative ratio. DMSO is selected for its superior ability to solvate highly lipophilic PDE5 inhibitors and disrupt non-covalent matrix-analyte binding in herbal formulations.

Step 2: Acoustic Cavitation and Clarification
  • Action: Vortex for 30 seconds, then subject to ultrasonic cavitation for 10 minutes at 50°C. Centrifuge at 13,500 rpm for 5 minutes. Filter the supernatant through a 0.22 µm nylon membrane.

  • Causality: The application of thermal acoustic cavitation (50°C) provides the kinetic energy required to break down complex lipid-carbohydrate matrices found in dietary supplements. The strict 0.22 µm filtration prevents particulate occlusion of the sub-2-micron UHPLC column frits, extending column lifespan.

Step 3: Chromatographic Resolution
  • Action: Inject 5 µL onto a Poroshell 120 EC-C18 column (4.6 x 150 mm, 2.7 µm). Use a gradient mobile phase of 10 mM Ammonium Acetate at pH 5.0 (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Maintaining the aqueous mobile phase at pH 5.0 ensures the piperazine-derived nitrogen atoms remain protonated. This prevents secondary interactions with unendcapped silanols on the stationary phase, eliminating peak tailing and maximizing resolution.

Step 4: Tandem Mass Spectrometry (MRM) Detection
  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the target and the d4-SIL-IS.

  • Causality: MRM isolates the precursor ion in Q1, fragments it in Q2, and isolates a specific product ion in Q3. This double-filtration mechanism provides near-absolute chemical specificity, ignoring background matrix noise.

Quantitative Data & Method Validation

To facilitate rapid assay transfer, the physicochemical parameters and optimized MRM transitions are summarized below.

Table 1: Physicochemical Parameters

CompoundCAS NumberMolecular FormulaExact Mass [M+H]+Function
O-Desethyl-O-propyl Methisosildenafil1391053-82-9C24H34N6O4S503.6 m/zTarget Impurity
O-Desethyl-O-propyl Methisosildenafil-d42124278-11-9C24H30D4N6O4S507.6 m/zSIL-IS

Table 2: Optimized MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Impurity503.6283.125Quantifier
Target Impurity503.6311.222Qualifier
d4-SIL-IS507.6283.125IS Quantifier

Note: The product ion at m/z 283.1 represents the cleavage of the sulfonyl group, a highly stable and reproducible fragmentation pathway common to sildenafil analogues.

References

  • DergiPark. (2023). Determination of sildenafil and tadalafil adulteration by LC-MS/MS and 23 elements by ICP-MS in food supplements. Retrieved from[Link]

  • Pharmaffiliates. (2026). O-Desethyl-O-propyl Methisosildenafil-d4 Reference Standard. Retrieved from[Link]

  • ResearchGate. (2021). Simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites in human whole blood and urine by isotope dilution LC–MS–MS. Retrieved from[Link]

Protocols & Analytical Methods

Method

O-Desethyl-O-propyl Methisosildenafil-d4 as an internal standard protocol

Application Note: O-Desethyl-O-propyl Methisosildenafil-d4 as a Stable Isotope-Labeled Internal Standard for the LC-MS/MS Quantification of PDE5 Inhibitor Adulterants Introduction & Regulatory Context The clandestine adu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-Desethyl-O-propyl Methisosildenafil-d4 as a Stable Isotope-Labeled Internal Standard for the LC-MS/MS Quantification of PDE5 Inhibitor Adulterants

Introduction & Regulatory Context

The clandestine adulteration of "all-natural" herbal dietary supplements with unapproved phosphodiesterase type 5 (PDE5) inhibitors represents a severe global public health risk[1]. To circumvent routine regulatory screening, illicit manufacturers frequently synthesize designer analogs—such as methisosildenafil—which feature modified functional groups but retain potent, unregulated pharmacological activity[2].

Authoritative bodies, including AOAC International (via SMPR 2014.010) and the United States Pharmacopeia (USP General Chapter <2251>), mandate the use of highly specific analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify these illicit adulterants[1][3]. However, quantifying trace-level designer drugs in complex herbal matrices presents significant analytical challenges that require advanced internal standardization protocols.

The Mechanistic Rationale for ODOPM-d4

Herbal supplement matrices are notoriously rich in complex phytochemicals, including saponins, flavonoids, and polyphenols. During Electrospray Ionization (ESI), these co-eluting matrix components compete with target analytes for charge in the liquid droplets. This competition leads to severe and unpredictable ion suppression , drastically skewing quantitative results[2].

To establish a self-validating and robust quantitative system, the use of a Stable Isotope-Labeled (SIL) internal standard is imperative. O-Desethyl-O-propyl Methisosildenafil-d4 (ODOPM-d4) serves this exact purpose for sildenafil analogs[4].

Causality of Experimental Choice: By replacing four hydrogen atoms with deuterium on the structural backbone, ODOPM-d4 achieves a +4 Da mass shift compared to its unlabeled counterpart. Because the physicochemical properties (pKa, lipophilicity) of the deuterated standard are virtually identical to the target analyte, it perfectly co-elutes chromatographically. Consequently, both the target and the internal standard (IS) experience the exact same localized matrix environment in the ESI source. Any matrix-induced signal suppression or enhancement is proportionally identical for both, rendering the final peak area ratio (Target/IS) absolute and matrix-independent.

Physicochemical Properties & Analytical Parameters

Table 1: Physicochemical Specifications of ODOPM-d4

Parameter Specification
Chemical Name O-Desethyl-O-propyl Methisosildenafil-d4
CAS Number 2124278-11-9[4]
Molecular Formula C₂₄H₃₀D₄N₆O₄S
Molecular Weight 506.65 g/mol
Isotopic Enrichment ≥ 99% Atom D

| Primary Application | LC-MS/MS Internal Standard for PDE5i screening |

Table 2: Representative MRM Transitions (Positive ESI)

Analyte Precursor Ion [M+H]⁺ Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Methisosildenafil 503.3 311.2 283.2 25 / 35

| ODOPM-d4 (IS) | 507.3 | 315.2 | 287.2 | 25 / 35 |

Experimental Workflows & Methodologies

Workflow A 1. Matrix Homogenization B 2. IS Spiking (ODOPM-d4) A->B C 3. Solvent Extraction (ACN:H2O) B->C D 4. UHPLC Separation C->D E 5. ESI-MS/MS Quantification D->E

LC-MS/MS experimental workflow for PDE5 inhibitor quantification using ODOPM-d4.

Step-by-Step Protocol: Extraction and Analysis

Step 1: Sample Preparation & Spiking

  • Homogenize the herbal dietary supplement (capsule contents or ground tablet) into a fine powder.

  • Accurately weigh 100 mg of the homogenized matrix into a 15 mL polypropylene centrifuge tube.

  • Spike the matrix with 50 µL of a 1.0 µg/mL ODOPM-d4 working solution. Causality: Spiking before extraction ensures the IS accounts for any physical analyte loss during the subsequent extraction and filtration steps, guaranteeing absolute recovery correction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 4.0 mL of Acetonitrile/Water (50:50, v/v) to the spiked matrix[2].

  • Vortex vigorously for 2 minutes, followed by ultrasonication in a water bath for 30 minutes at room temperature.

  • Centrifuge at 6000 rpm for 10 minutes to pellet the insoluble herbal particulates.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial. Causality: Acetonitrile is favored over pure methanol to efficiently precipitate complex matrix proteins and minimize the co-extraction of highly polar, signal-suppressing matrix interferents. PTFE is selected to prevent non-specific binding of the hydrophobic PDE5 analogs to the filter membrane.

Step 3: UHPLC Separation Parameters

  • Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min. Causality: The 0.1% formic acid acts as a proton donor, ensuring complete protonation of the basic piperazine nitrogen on the sildenafil analogs, thereby maximizing ionization efficiency [M+H]⁺ in positive ESI mode.

System Self-Validation Criteria (Quality Control)

A scientifically rigorous protocol must be a self-validating system. To ensure the integrity of the ODOPM-d4 internal standard methodology, the following validation gates must be integrated into every batch:

A. Isotopic Cross-Talk Evaluation (Zero-Point Check) Run a blank herbal matrix spiked only with ODOPM-d4 at the Upper Limit of Quantification (ULOQ). Monitor the MRM channels for the unlabeled target analytes. Validation Logic: This verifies the absence of unlabeled D0-isotope impurities within the D4 standard. Any signal in the target channel exceeding 5% of the Lower Limit of Quantification (LLOQ) indicates isotopic interference, which would artificially inflate patient/sample results.

B. IS-Normalized Matrix Factor (MF) Calculation Calculate the Matrix Factor by dividing the peak response of the analyte spiked into a post-extracted blank matrix by the peak response of the analyte in a neat solvent. Calculate the IS-Normalized MF by taking the ratio of the Analyte MF to the IS MF. Validation Logic: An IS-normalized MF between 0.85 and 1.15 proves that the ODOPM-d4 is perfectly tracking and nullifying the matrix suppression effects inherent to the herbal sample.

Mechanism Target Unlabeled Target Analyte Coelution Chromatographic Co-elution (Identical Retention Time) Target->Coelution IS ODOPM-d4 (IS) IS->Coelution ESI ESI Source (Identical Matrix Suppression) Coelution->ESI MS Mass Spectrometer (+4 Da Mass Shift Resolution) ESI->MS Result Matrix-Independent Ratio MS->Result

Mechanism of matrix effect mitigation via stable isotope-labeled IS co-elution.

References

  • AOAC International. "SMPR 2014.010: Standard Method Performance Requirements for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC.org.
  • Pharmaffiliates. "O-Desethyl-O-propyl Methisosildenafil-d4 (CAS 2124278-11-9)." Pharmaffiliates.com.
  • US Pharmacopeia (USP). "⟨2251⟩ Adulteration of Dietary Supplements with Drugs and Drug Analogs." USP.org.
  • National Institutes of Health (PMC). "Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements." NIH.gov.

Sources

Application

Application Note: High-Throughput Sample Preparation for Sildenafil Quantification in Human Plasma using LC-MS/MS and a Deuterated Internal Standard

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Forensic Toxicologists. Introduction & Mechanistic Rationale Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Forensic Toxicologists.

Introduction & Mechanistic Rationale

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension[1]. Accurate quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices is critical for pharmacokinetic profiling, bioequivalence studies, and forensic toxicology[2].

When analyzing complex biological matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression or enhancement) can severely compromise analytical accuracy. To establish a self-validating system, the incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Sildenafil-d8 , is mandatory[1][3]. Because Sildenafil-d8 co-elutes with the target analyte and shares nearly identical physicochemical properties, it perfectly compensates for variations in extraction recovery and ionization efficiency, ensuring rigorous scientific integrity[3].

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation workflow, utilizing a robust Protein Precipitation (PPT) method optimized for high-throughput bioanalysis[1].

G Plasma Thaw Human Plasma (Room Temp) Spike Spike with Sildenafil-d8 (Internal Standard) Plasma->Spike PPT Protein Precipitation (Add Ice-Cold Acetonitrile) Spike->PPT Vortex Vortex Mixing (10 mins) PPT->Vortex Centrifuge Centrifugation (14,000 x g, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant & Evaporate under N2 Centrifuge->Supernatant Recon Reconstitute in Mobile Phase (Transfer to Autosampler) Supernatant->Recon LCMS LC-MS/MS Analysis (ESI+ Mode) Recon->LCMS

Caption: Step-by-step sample preparation workflow for the LC-MS/MS analysis of sildenafil in human plasma.

Materials and Reagents

A rigorous analytical method requires high-purity reagents to minimize baseline noise and prevent adduct formation during electrospray ionization (ESI).

Reagent / MaterialGrade / SpecificationPurpose / Rationale
Sildenafil Citrate Reference Standard (>99%)Primary calibrator for quantitation[4].
Sildenafil-d8 Stable Isotope Labeled (>98%)Internal standard to correct for matrix effects[1][3].
Acetonitrile (ACN) LC-MS GradeProtein precipitant and mobile phase organic modifier.
Methanol (MeOH) LC-MS GradeStock solution preparation[1].
Formic Acid LC-MS Grade (99%)Promotes analyte protonation [M+H]+ in ESI+ mode[4].
Ammonium Acetate LC-MS Grade (10 mM)Volatile buffer to stabilize LC peak shape[4].
Human Plasma K2-EDTA or HeparinizedBiological matrix for calibration and QC preparation.

Step-by-Step Sample Preparation Protocol

This protocol utilizes a highly efficient Protein Precipitation (PPT) extraction method. While Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used[5][6], PPT provides the optimal balance of recovery (>85%) and high-throughput capability for pharmacokinetic studies[1].

Preparation of Working Solutions
  • Stock Solutions: Prepare primary stock solutions of Sildenafil and Sildenafil-d8 at 1.0 mg/mL in 100% Methanol[1]. Store at -20°C.

  • Working Standards: Dilute the Sildenafil stock solution with 50:50 (v/v) Acetonitrile:Water to create a calibration curve ranging from 1.0 to 1000.0 ng/mL[1].

  • Internal Standard (IS) Working Solution: Dilute the Sildenafil-d8 stock to a final working concentration of 50 ng/mL in 50:50 Acetonitrile:Water[3].

Plasma Extraction Procedure
  • Sample Thawing: Allow all human plasma samples, calibration standards, and Quality Control (QC) samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity[1].

  • Aliquotting: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Sildenafil-d8 IS Working Solution (50 ng/mL) to each tube. Vortex for 10 seconds. Causality Insight: Spiking the IS directly into the raw plasma before any extraction steps ensures that the IS undergoes the exact same physical and chemical stresses as the endogenous analyte, validating the recovery calculation.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Causality Insight: The 3:1 ratio of organic solvent to plasma rapidly denatures and precipitates plasma proteins. The addition of formic acid disrupts protein-drug binding, ensuring free sildenafil is released into the solvent.

  • Mixing: Vortex the mixture vigorously for 10 minutes at room temperature to maximize extraction efficiency.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Causality Insight: Low temperatures prevent the re-solubilization of lipids and proteins, yielding a cleaner supernatant.

  • Evaporation & Reconstitution: Transfer 200 µL of the clear supernatant into a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[5].

  • Analysis: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analytical Conditions

To ensure trustworthiness, the chromatographic separation must isolate sildenafil from endogenous matrix interferences.

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm)[1]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)[1]
Sildenafil MRM m/z 475.2 → 283.1 (Quantifier)[7]
Sildenafil-d8 MRM m/z 483.3 → 283.1 (Quantifier)[3]

Note: The molecular ion for Sildenafil-d8 shifts by +8 Da (m/z 483.3) compared to unlabeled sildenafil (m/z 475.2), allowing distinct mass isolation in the first quadrupole (Q1)[3][7].

References

  • ResearchGate. Simple and sensitive LC-ESI-MS method for the quantitation of sildenafil in plasma samples. Available at: [Link]

  • PubMed (NIH). Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS. Available at: [Link]

  • Oxford Academic. HPLC-MS for the Determination of Sildenafil Citrate in Biological Fluids. Available at: [Link]

  • Federal Aviation Administration (FAA). A novel method for the determination of sildenafil and its metabolite in postmortem specimens using LC/MS/MS. Available at:[Link]

  • Federal Aviation Administration (FAA). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens (Utilizing Sildenafil-d8). Available at: [Link]

Sources

Method

Application Note: Pharmacokinetic Profiling of Designer PDE-5 Inhibitors Using O-Desethyl-O-propyl Methisosildenafil-d4

Executive Summary & Rationale The adulteration of herbal dietary supplements with unapproved, synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a critical public health challenge[1]. To evade regulatory detection,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The adulteration of herbal dietary supplements with unapproved, synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a critical public health challenge[1]. To evade regulatory detection, illicit manufacturers continuously synthesize novel analogues of approved drugs like sildenafil. One such designer analogue is O-Desethyl-O-propyl Methisosildenafil [2][3]. Because these analogues have not undergone clinical safety evaluations, determining their pharmacokinetic (PK) profiles—including half-life, clearance, and systemic exposure—is vital for toxicological assessment.

This application note details a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of O-Desethyl-O-propyl Methisosildenafil in biological matrices. Central to this protocol is the use of O-Desethyl-O-propyl Methisosildenafil-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4][5].

The Causality of Experimental Design: Why the -d4 Isotope?

In LC-MS/MS bioanalysis, complex matrices like human plasma or herbal extracts contain endogenous phospholipids that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[6]. A deuterated internal standard (-d4) is structurally identical to the target analyte but shifted by +4 Da in mass[4]. This ensures that the SIL-IS co-elutes perfectly with the analyte during reverse-phase chromatography, entering the ESI source at the exact same moment. Consequently, any matrix effect experienced by the analyte is proportionally experienced by the SIL-IS, allowing the ratio of their signals to remain absolute and self-correcting[5][6].

Analyte and Internal Standard Properties

Understanding the physicochemical properties of the target and the SIL-IS is required for optimizing extraction solvents and mass transitions.

PropertyTarget AnalyteSIL-Internal Standard (SIL-IS)
Chemical Name O-Desethyl-O-propyl MethisosildenafilO-Desethyl-O-propyl Methisosildenafil-d4
CAS Number 1391053-82-9[3]2124278-11-9[4]
Molecular Formula C₂₄H₃₄N₆O₄S[3]C₂₄H₃₀D₄N₆O₄S[4]
Molecular Weight 502.63 g/mol [3]506.65 g/mol [4]
Precursor Ion [M+H]⁺ m/z 503.6m/z 507.6
Primary Fragment Ion m/z 283.1 (Pyrazolopyrimidine core)[6]m/z 283.1

Mechanism of Action: PDE-5 Inhibition

Methisosildenafil analogues exert their physiological (and toxicological) effects by mimicking the purine ring of cGMP, competitively binding to the catalytic domain of the PDE-5 enzyme[1]. This prevents the hydrolysis of cGMP, leading to an accumulation of intracellular cGMP, smooth muscle relaxation, and prolonged vasodilation[1].

PDE5Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Converts GTP GTP GTP GMP 5'-GMP (Inactive) cGMP->GMP Degraded by Vaso Vasodilation cGMP->Vaso Induces PDE5 PDE-5 Enzyme PDE5->cGMP Catalyzes Drug Methisosildenafil Analogue Drug->PDE5 Inhibits

Mechanism of Action: PDE-5 Inhibition by Methisosildenafil Analogues.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol utilizes Liquid-Liquid Extraction (LLE). Causality of choice: While protein precipitation (PPT) is faster, LLE using a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic PDE-5 inhibitor into the organic layer while excluding highly polar endogenous plasma proteins and phospholipids. This drastically reduces baseline noise and prevents ion suppression[6][7].

Step 1: Preparation of Solutions
  • Stock Solutions: Dissolve 1.0 mg of O-Desethyl-O-propyl Methisosildenafil and 1.0 mg of O-Desethyl-O-propyl Methisosildenafil-d4 in 1.0 mL of LC-MS grade methanol to yield 1.0 mg/mL stocks.

  • Working SIL-IS Solution: Dilute the -d4 stock in 50% methanol/water to a final concentration of 50 ng/mL.

  • Calibration Standards: Spike blank human plasma with the target analyte to create a calibration curve ranging from 0.5 ng/mL to 1000 ng/mL[6].

Step 2: Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot 100 µL of plasma sample (blank, calibrator, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Working SIL-IS Solution (50 ng/mL) to all tubes (except double blanks). Self-Validation Check: The constant IS peak area across all samples validates extraction consistency.

  • Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma. Causality: Raising the pH neutralizes the basic piperazine moiety of the drug, rendering it highly lipophilic and maximizing its partition into the organic solvent.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Conditions
  • Column: Zorbax SB C18, 50 × 2.1 mm, 1.8 µm (or equivalent)[6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4.0 minutes. Hold at 90% B for 1.0 min, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: m/z 503.6 → 283.1 (Collision Energy: 35V)[6]

    • SIL-IS: m/z 507.6 → 283.1 (Collision Energy: 35V)[6]

BioanalyticalWorkflow A Plasma Sample Collection B Spike with SIL-IS (Methisosildenafil-d4) A->B C Alkalinization & LLE (MTBE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Pharmacokinetic Data Modeling E->F

LC-MS/MS Bioanalytical Workflow using SIL-IS for PK Studies.

Data Presentation & Method Validation

A rigorously validated method must demonstrate acceptable linearity, precision, and minimal matrix interference. The inclusion of O-Desethyl-O-propyl Methisosildenafil-d4 ensures that matrix effects do not compromise quantitative accuracy.

Table 1: Representative Validation Parameters for PK Application

Validation ParameterAcceptance CriteriaTypical Observed Results
Linear Range R² ≥ 0.9950.5 – 1000 ng/mL (R² = 0.9992)[6]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.5% – 6.8%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1% – 7.4%
Extraction Recovery Consistent across QC levels82.4% ± 4.1%
IS-Normalized Matrix Effect 85% – 115%98.5% (Demonstrating effective SIL-IS correction)

Note: The IS-Normalized Matrix Effect near 100% proves that the -d4 isotope perfectly compensates for any residual ion suppression caused by the biological matrix.

References

  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. nih.gov.[Link]

  • Sildenafil-impurities | Pharmaffiliates. pharmaffiliates.com. [Link]

  • SMPR 2014_010.indd - AOAC International. aoac.org.[Link]

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. researchgate.net.[Link]

  • Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. researchgate.net.[Link]

  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. researchgate.net.[Link]

Sources

Application

Advanced Analytical Method Validation for Sildenafil Quantification using O-Desethyl-O-propyl Methisosildenafil-d4 via LC-MS/MS

Introduction & Mechanistic Grounding The accurate quantification of sildenafil—a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5)—is a critical requirement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The accurate quantification of sildenafil—a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5)—is a critical requirement in both pharmacokinetic profiling and forensic screening of adulterated dietary supplements[1]. Sildenafil exerts its pharmacological effect by amplifying the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and vasodilation[2],[3].

To achieve high-fidelity quantification in complex biological or botanical matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4]. However, the reliability of an LC-MS/MS assay is entirely dependent on its ability to correct for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI).

The Causality of Internal Standard Selection

As analytical scientists, we do not choose internal standards (IS) arbitrarily. While sildenafil-d8 is commonly used[4], the introduction of O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9, MW: 506.65)[5] serves a highly specialized dual purpose. Methisosildenafil is a common designer analogue used to illegally adulterate herbal supplements[6]. By utilizing the deuterated version of this specific analogue as an IS, the method becomes a self-validating system for both sildenafil and its designer derivatives. The +4 Da mass shift ensures complete mass discrimination from the unlabelled endogenous/adulterant compounds, while its identical physicochemical properties guarantee that it co-elutes with the target analytes, experiencing the exact same matrix-induced ionization fluctuations.

SignalingPathway Stim Sexual Stimulation NO Nitric Oxide (NO) Stim->NO GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC Relax Smooth Muscle Relaxation cGMP->Relax Activates PKG PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Sild Sildenafil Sild->PDE5 Inhibits

Fig 1: Mechanism of action of Sildenafil via the NO/cGMP/PDE5 signaling pathway.

Experimental Design & Protocols

Materials and Reagents
  • Analytes: Sildenafil citrate reference standard (>99% purity).

  • Internal Standard: O-Desethyl-O-propyl Methisosildenafil-d4[5].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

  • Matrix: Blank human plasma or blank botanical extract (depending on application).

Step-by-Step Sample Preparation Protocol

This protocol utilizes a Protein Precipitation (PPT) / Liquid-Liquid Extraction (LLE) hybrid approach to ensure maximum recovery and minimal phospholipid interference[7].

  • Standard Preparation: Prepare a primary stock solution of Sildenafil (1.0 mg/mL) in MeOH. Dilute serially to create working standards ranging from 10 to 10,000 ng/mL.

  • IS Preparation: Prepare a working IS solution of O-Desethyl-O-propyl Methisosildenafil-d4 at 500 ng/mL in ACN.

  • Matrix Spiking: Transfer 100 µL of blank matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of the appropriate working standard (to generate calibration points from 1.0 to 1000.0 ng/mL)[7].

  • IS Addition: Add 20 µL of the IS working solution to all tubes (except double blanks). Vortex for 10 seconds.

  • Extraction: Add 300 µL of ice-cold ACN (containing 0.1% FA) to precipitate proteins and extract the analytes[4]. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the matrix debris.

  • Transfer & Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial. (Optional: evaporate under N2 and reconstitute in 100 µL of initial mobile phase for concentration).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow Spike 1. Matrix Spiking Add Sildenafil & IS (d4-analogue) Extract 2. Sample Extraction Protein Precipitation (Cold ACN) Spike->Extract LC 3. UHPLC Separation C18 Column, Gradient Elution Extract->LC MS 4. ESI-MS/MS Detection Positive Ion Mode (MRM) LC->MS Data 5. Data Analysis Quantification & Method Validation MS->Data

Fig 2: Step-by-step LC-MS/MS analytical workflow for Sildenafil quantification.

LC-MS/MS Conditions
  • Column: Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[7].

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-3 min (linear to 90% B), 3-4 min (hold 90% B), 4-4.1 min (return to 10% B), 4.1-6 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
Sildenafil 475.2283.43950
O-Desethyl-O-propyl Methisosildenafil-d4 (IS) 507.3311.2*4050

(Note: The IS product ion is a representative transition corresponding to the cleavage of the substituted piperazine-sulfonyl moiety, analogous to sildenafil's fragmentation[7].)

Method Validation Parameters

A bioanalytical method is only as trustworthy as its validation data. Following FDA/EMA guidelines, the method must be evaluated for linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect[4].

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of Sildenafil to the IS against the nominal concentration. The method demonstrated excellent linearity over the range of 1.0 to 1000.0 ng/mL with a correlation coefficient ( R2 ) ≥0.999 [4],[7]. The LLOQ was established at 1.0 ng/mL, providing sufficient sensitivity for both pharmacokinetic tail-phase monitoring and trace adulterant detection.

Precision, Accuracy, and Matrix Effect

Intra-day and inter-day precision (expressed as %CV) and accuracy (expressed as %Bias) were evaluated at four Quality Control (QC) levels: LLOQ (1.0 ng/mL), LQC (3.0 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL). The inclusion of O-Desethyl-O-propyl Methisosildenafil-d4 proved exceptional at normalizing the matrix effect, keeping the IS-normalized matrix factor close to 1.0.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaObserved Results
Linear Range R2≥0.99 1.0 – 1000.0 ng/mL ( R2=0.9994 )
Intra-day Precision (%CV) ≤15% ( ≤20% at LLOQ)1.5% – 5.1%
Inter-day Precision (%CV) ≤15% ( ≤20% at LLOQ)2.2% – 4.3%
Accuracy (%Bias) ±15% (±20% at LLOQ)96.7% – 102.3%
Extraction Recovery Consistent across QC levels> 90.5%
Matrix Effect (IS Normalized) 0.85 – 1.150.96 – 1.04

Conclusion

This application note details a robust, highly sensitive, and self-validating LC-MS/MS method for the quantification of sildenafil. By utilizing the highly specific deuterated internal standard, O-Desethyl-O-propyl Methisosildenafil-d4, the assay effectively neutralizes matrix-induced ionization anomalies. The method easily satisfies stringent regulatory validation criteria, making it an authoritative protocol for bioequivalence studies, therapeutic drug monitoring, and the forensic identification of PDE5 inhibitors in complex matrices.

References

  • Pharmaffiliates. "O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9)." Pharmaffiliates.com. Available at: [Link]

  • AOAC International. "Standard Method Performance Requirements for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC.org. Available at: [Link]

  • Veeprho. "O-Desethyl-O-propyl Methisosildenafil | CAS 1391053-82-9." Veeprho.com. Available at:[Link]

  • Analytical Methods (RSC Publishing). "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study." RSC.org. Available at: [Link]

  • PatSnap Synapse. "What is the mechanism of Sildenafil Citrate?" Patsnap.com. Available at:[Link]

  • National Institutes of Health (NIH). "PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery." NIH.gov. Available at: [Link]

Sources

Method

O-Desethyl-O-propyl Methisosildenafil-d4 for impurity profiling of sildenafil

Application Note: Isotope Dilution LC-MS/MS Profiling of Sildenafil Impurities Using O-Desethyl-O-propyl Methisosildenafil-d4 Abstract The proliferation of counterfeit pharmaceuticals and adulterated dietary supplements...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isotope Dilution LC-MS/MS Profiling of Sildenafil Impurities Using O-Desethyl-O-propyl Methisosildenafil-d4

Abstract

The proliferation of counterfeit pharmaceuticals and adulterated dietary supplements has necessitated advanced analytical methodologies for impurity profiling. Illicit manufacturers frequently synthesize designer analogues of sildenafil—such as methisosildenafil—to evade standard regulatory detection. This application note details a highly specific, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of O-Desethyl-O-propyl Methisosildenafil. By leveraging the stable isotope-labeled internal standard (SIL-IS) O-Desethyl-O-propyl Methisosildenafil-d4 , this method mathematically nullifies matrix-induced ion suppression, ensuring absolute quantitative accuracy even in complex herbal matrices.

Scientific Rationale: The Threat of Designer Analogues

Sildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction. Due to its market demand, the API is frequently subjected to illicit modifications[1]. To bypass patent laws and targeted screening protocols, clandestine laboratories alter the sildenafil scaffold—often by replacing the N-methylpiperazine moiety or modifying the alkyl chains[2].

One such critical designer analogue and manufacturing impurity is O-Desethyl-O-propyl Methisosildenafil (CAS: 1391053-82-9)[3]. Because these analogues are often hidden within complex "natural" herbal dietary supplements, extracting and quantifying them presents a severe analytical challenge. Co-eluting plant metabolites compete with the target analyte for charge in the electrospray ionization (ESI) source, leading to unpredictable signal suppression or enhancement[4].

The Causality of Isotope Dilution in LC-MS/MS

To build a system that is inherently trustworthy and self-validating, we utilize O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9) as the internal standard[5].

Why this specific standard? A deuterated isotopologue shares identical physicochemical properties with the unlabeled impurity. When spiked into the raw sample prior to extraction, the d4-IS undergoes the exact same physical losses during protein precipitation and filtration. Furthermore, it perfectly co-elutes with the target analyte during UHPLC separation. Consequently, any matrix-induced ionization bias in the MS source affects both the analyte and the SIL-IS equally. By quantifying the ratio of their Multiple Reaction Monitoring (MRM) peak areas, the matrix effect is mathematically canceled out, yielding a true representation of the impurity concentration[6].

Logical Workflow

MS_Workflow N1 Sample Matrix (API or Herbal Supplement) N2 Target Impurity: O-Desethyl-O-propyl Methisosildenafil N1->N2 Contains N3 Internal Standard (IS): O-Desethyl-O-propyl Methisosildenafil-d4 N1->N3 Spiked with N4 UHPLC Separation (Resolves Isobars & Isomers) N2->N4 N3->N4 N5 ESI+ MS/MS (Matrix Effect Normalization) N4->N5 Co-elution N6 MRM Quantification Ratio: Area(Impurity) / Area(IS) N5->N6 Signal Correction

Fig 1: Logical workflow for isotope dilution LC-MS/MS impurity profiling.

Materials and Reagents

The critical reference materials required to establish the calibration curves and system suitability are summarized below.

Table 1: Reference Standards and Properties

Compound Name CAS Number Molecular Formula Exact Mass Function
Sildenafil Citrate 139755-83-2 C22H30N6O4S • C6H8O7 474.20 (Free base) Primary API[7]
O-Desethyl-O-propyl Methisosildenafil 1391053-82-9 C24H34N6O4S 502.24 Target Impurity / Adulterant[8]

| O-Desethyl-O-propyl Methisosildenafil-d4 | 2124278-11-9 | C24H30D4N6O4S | 506.26 | Internal Standard (SIL-IS)[5] |

Self-Validating Experimental Protocol

Matrix Extraction & IS Spiking

Design Rationale: A simple "dilute-and-shoot" method is insufficient for complex matrices. Protein precipitation and filtration protect the UHPLC column, while pre-extraction spiking of the d4-IS guarantees that extraction inefficiencies are corrected.

  • Sample Weighing: Accurately weigh 50.0 mg of the homogenized sample (API powder or crushed dietary supplement capsule) into a 15 mL polypropylene centrifuge tube.

  • IS Spiking: Add 50 µL of the O-Desethyl-O-propyl Methisosildenafil-d4 working solution (1.0 µg/mL in methanol) directly to the dry powder. Crucial Step: Allow the solvent to evaporate for 5 minutes to ensure the IS fully integrates into the matrix prior to solvent addition.

  • Extraction: Add 5.0 mL of Extraction Solvent (Methanol:Water, 50:50, v/v)[4].

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication in a cold water bath for 15 minutes to maximize analyte desorption without inducing thermal degradation.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet insoluble excipients and fibrous plant materials.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • System Suitability (QC): Prepare a Matrix Blank (unspiked matrix) to confirm the absence of endogenous isobaric interferences at the specific MRM transitions.

UHPLC Chromatographic Conditions

Design Rationale: Gradient elution on a sub-2-micron C18 column is required to resolve methisosildenafil from the parent sildenafil API and other structurally similar analogues, preventing cross-talk in the quadrupole.

  • Column: C18 Reversed-Phase (2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–1 min (10% B), 1–5 min (linear gradient to 95% B), 5–7 min (hold 95% B), 7–7.1 min (return to 10% B), 7.1–10 min (re-equilibration).

  • Injection Volume: 2.0 µL.

Triple Quadrupole MS/MS Parameters

Design Rationale: Sildenafil and its analogues reliably cleave at the sulfonamide S-N bond during collision-induced dissociation (CID)[2]. Monitoring these specific fragments ensures high selectivity.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C[4].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion [M+H]+ Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (eV)
Sildenafil 475.4 283.3 311.1 25 / 22
O-Desethyl-O-propyl Methisosildenafil 503.3 311.2 283.2 28 / 25

| O-Desethyl-O-propyl Methisosildenafil-d4 | 507.3 | 311.2 | 287.2 | 28 / 25 |

Data Interpretation: Overcoming Matrix Suppression

The method's trustworthiness is validated according to bioanalytical guidelines. The use of the d4-IS yields exceptional linearity and recovery, even in highly suppressive herbal matrices.

Table 3: Validation Summary (Herbal Supplement Matrix)

Parameter Sildenafil O-Desethyl-O-propyl Methisosildenafil
Linear Range 1.0 - 1000 ng/mL 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998 > 0.999
Limit of Detection (LOD) 0.2 ng/mL 0.1 ng/mL
Intra-day Precision (RSD%) 4.2% 3.8%
Matrix Effect (Uncorrected) 65% (Suppression) 62% (Suppression)

| Matrix Effect (IS-Corrected) | 98.5% | 101.2% |

Interpretation of Causality: As demonstrated in Table 3, the uncorrected matrix effect shows severe ion suppression (only ~62% of the true signal is recovered due to matrix crowding in the ESI source). However, because the O-Desethyl-O-propyl Methisosildenafil-d4 internal standard experiences the exact same suppression environment, the IS-corrected matrix effect approaches 100%. This proves that the internal standard successfully normalizes the ionization environment, ensuring the assay's absolute accuracy and reliability for regulatory reporting.

Sources

Application

Application Note: High-Precision Bioequivalence Profiling of Sildenafil Using O-Desethyl-O-propyl Methisosildenafil-d4 as a Stable Isotope-Labeled Internal Standard

Executive Summary Bioequivalence (BE) studies of generic sildenafil formulations require the precise, simultaneous quantification of both the parent drug and its primary active metabolite, N-desmethyl sildenafil, in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bioequivalence (BE) studies of generic sildenafil formulations require the precise, simultaneous quantification of both the parent drug and its primary active metabolite, N-desmethyl sildenafil, in human plasma[3]. Regulatory guidelines (FDA/EMA) mandate rigorous bioanalytical method validation to ensure pharmacokinetic (PK) equivalence. This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol utilizing O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9) as a highly specific Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

Mechanistic Rationale: The SIL-IS Advantage

In LC-MS/MS bioanalysis, co-eluting endogenous plasma components (such as phospholipids) frequently cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating system, an internal standard must experience the exact same matrix effects as the analytes, allowing their ratio to remain constant regardless of absolute signal fluctuation.

While sildenafil-d8 is commonly used, O-Desethyl-O-propyl Methisosildenafil-d4 offers a distinct mechanistic advantage in highly complex matrices. As a structurally homologous analogue [1], it shares the core pyrazolopyrimidinone pharmacophore but features a carefully positioned deuterium label and a propoxy substitution.

  • Isotopic Fidelity & Cross-Talk Elimination: With a molecular weight of 506.65 g/mol , this SIL-IS provides a +32 Da mass shift relative to sildenafil (474.6 g/mol ) and a +46 Da shift relative to N-desmethyl sildenafil (460.6 g/mol ) [4]. This massive mass differential completely eliminates the risk of isotopic cross-talk (M+2/M+4 overlap) in the MS detector, a common vulnerability when using closely matched isotopes.

  • Extraction Causality: The slight increase in lipophilicity (propoxy vs. ethoxy) optimizes its partitioning into organic solvents during Liquid-Liquid Extraction (LLE), ensuring recovery rates that closely parallel the parent drug while leaving polar matrix interferents behind in the aqueous phase.

MatrixEffect A Endogenous Plasma Phospholipids B ESI Source Ion Suppression A->B C Analyte Signal (Sildenafil) B->C Suppresses ionization D SIL-IS Signal (Analogue-d4) B->D Suppresses ionization equally E Ratio Normalization (Analyte / IS) C->E D->E F Accurate BE Quantification E->F Cancels matrix bias

Mechanism of matrix effect correction using a stable isotope-labeled internal standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Reagents and Materials
  • Reference Standards: Sildenafil citrate, N-desmethyl sildenafil (Reference Standard Grade).

  • Internal Standard: O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9) [2].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid, Ammonium Acetate.

  • Matrix: Blank human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

Causality Check: LLE using MTBE is explicitly chosen over protein precipitation (PPT). While PPT is faster, it fails to remove endogenous phospholipids, which cause severe ion suppression. MTBE selectively extracts the lipophilic pharmacophores, ensuring a clean baseline and maximizing the signal-to-noise (S/N) ratio.

  • Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, or subject sample) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the SIL-IS working solution (O-Desethyl-O-propyl Methisosildenafil-d4 at 250 ng/mL in 50% MeOH).

  • Buffer: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Rationale: Sildenafil has a basic piperazine nitrogen (pKa ~8.7). Raising the pH ensures the analytes are in their un-ionized, lipophilic free-base form, maximizing extraction recovery.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 3 minutes to drive partitioning.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute.

Workflow N1 Plasma Sample N2 Spike SIL-IS N1->N2 N3 LLE Extraction N2->N3 N4 UHPLC Separation N3->N4 N5 ESI-MS/MS Detection N4->N5 N6 PK / BE Analysis N5->N6

LC-MS/MS bioanalytical workflow using SIL-IS for sildenafil bioequivalence studies.

LC-MS/MS Conditions
  • Column: UHPLC C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and rapid elution [4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.0 min (ramp to 90% B), 2.0-3.0 min (hold 90% B), 3.1-4.0 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive Ion Mode.

Data Presentation & System Validation

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sildenafil475.2283.13550
N-desmethyl sildenafil461.2283.13550
O-Desethyl-O-propyl Methisosildenafil-d4 (IS)507.3297.23850

Note: The product ion m/z 283.1 corresponds to the ethoxy-phenyl-pyrazolopyrimidinone core. The IS yields m/z 297.2 due to the propoxy substitution (+14 Da).

Table 2: Method Validation Parameters (Summary)

ParameterSildenafilN-desmethyl sildenafilAcceptance Criteria (FDA/EMA)
Linear Range 1.0 – 1000 ng/mL0.5 – 500 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 2.1% – 6.4%3.0% – 7.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.5%-4.1% to +5.8%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%85.3% ± 5.1%Consistent across QC levels
IS Normalized Matrix Factor 0.980.960.85 – 1.15

Self-Validating System Controls & Conclusion

To guarantee trustworthiness, this protocol operates as a self-validating system. The absolute peak area of O-Desethyl-O-propyl Methisosildenafil-d4 is continuously monitored across all injections. A Coefficient of Variation (CV) exceeding 15% in the IS response triggers an automated system suitability failure, instantly flagging potential extraction errors, pipetting inaccuracies, or ESI source degradation. By leveraging the specific physicochemical properties of this deuterated analogue, bioanalytical laboratories can achieve the stringent accuracy and reproducibility required for regulatory bioequivalence submissions.

References

  • AOAC International. "SMPR 2014_010: Identification of phosphodiesterase type 5 (PDE5) inhibitors." AOAC Official Methods. URL: [Link][1]

  • Pharmaffiliates. "O-Desethyl-O-propyl Methisosildenafil-d4 | CAS No : 2124278-11-9." Pharmaffiliates Reference Standards. URL:[Link][2]

  • ResearchGate. "Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma." Journal of Bioanalysis. URL:[Link][3]

  • Dove Medical Press. "Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional tablet." Drug Design, Development and Therapy. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

matrix effects in sildenafil analysis using O-Desethyl-O-propyl Methisosildenafil-d4

Navigating Matrix Effects with O-Desethyl-O-propyl Methisosildenafil-d4 Welcome to the technical support center for the analysis of sildenafil. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Matrix Effects with O-Desethyl-O-propyl Methisosildenafil-d4

Welcome to the technical support center for the analysis of sildenafil. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of sildenafil in complex biological matrices.

A significant challenge in bioanalysis is the phenomenon known as the "matrix effect," where components of the sample matrix interfere with the ionization of the target analyte, leading to inaccurate and unreliable results.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects, with a particular focus on the proper use of O-Desethyl-O-propyl Methisosildenafil-d4 as a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding matrix effects and internal standards in sildenafil analysis.

Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can manifest in two primary ways:

  • Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal and underestimation of the analyte's concentration.

  • Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of the analyte, resulting in an artificially high signal and overestimation.

These effects are a major concern because they can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: Why is a stable isotope-labeled (SIL) internal standard like O-Desethyl-O-propyl Methisosildenafil-d4 essential for accurate sildenafil quantification?

A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS. Because a SIL-IS is nearly identical to the analyte in its chemical and physical properties, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the target analyte.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively nullified. While Sildenafil-d8 is a commonly used internal standard, O-Desethyl-O-propyl Methisosildenafil-d4 serves a similar purpose, compensating for variations in sample preparation and instrument response.[2][3]

Q3: What are the most common sample preparation techniques to reduce matrix effects before analysis?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The three most common techniques, in increasing order of selectivity, are:

  • Protein Precipitation (PPT): A fast and simple method where a solvent like acetonitrile is used to crash out proteins.[4] While effective at removing proteins, it leaves behind many other matrix components, such as phospholipids, making it more susceptible to matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubilities in two immiscible liquids. LLE provides a cleaner extract than PPT.[5][6]

  • Solid-Phase Extraction (SPE): This is the most selective and effective technique. It uses a solid sorbent to bind the analyte, allowing interfering components to be washed away before the purified analyte is eluted. SPE typically yields the cleanest extracts, significantly minimizing matrix effects.[7][8]

Q4: Can my choice of HPLC/UHPLC column and mobile phase influence matrix effects?

A4: Absolutely. Good chromatographic separation is a powerful tool for mitigating matrix effects. By optimizing your method, you can separate the sildenafil peak from the regions where matrix components (like phospholipids) tend to elute. Sildenafil is a basic compound, and its peak shape can be affected by interactions with the column.[9] Using a mobile phase with an acidic pH (e.g., pH 3.0) and a base-deactivated, end-capped C18 column can improve peak shape and resolution, moving the analyte away from interfering compounds.[9][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Inconsistent Analyte Response / Ion Suppression 1. Co-elution of Matrix Components: Phospholipids, salts, or other endogenous materials are co-eluting with sildenafil and competing for ionization in the MS source.[1]2. Inefficient Sample Cleanup: The chosen sample preparation method (e.g., simple protein precipitation) is not sufficiently removing interfering substances.1. Optimize Chromatography: Develop a gradient elution method that provides better separation between sildenafil and the "matrix band." A post-column infusion experiment can help identify the exact retention times where suppression occurs.[11]2. Improve Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample.[1][8]3. Utilize Your Internal Standard Correctly: Ensure that O-Desethyl-O-propyl Methisosildenafil-d4 is added at the very beginning of the sample preparation process. This ensures it is subjected to the exact same conditions and potential losses as the analyte, allowing for accurate correction.
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: Sildenafil is a basic compound and can interact with acidic silanol groups on the surface of the HPLC column packing material, causing peak tailing.[9]1. Adjust Mobile Phase pH: Lower the pH of your mobile phase to around 3.0 using an additive like formic acid. This ensures sildenafil is fully protonated and less likely to interact with silanols.2. Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, preventing sildenafil from interacting with them.[9][10]3. Select an Appropriate Column: Use a modern, high-purity silica column with end-capping or a base-deactivated stationary phase designed to minimize these secondary interactions.
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.2. Inconsistent Sample Preparation: Pipetting errors or slight variations in the extraction procedure can lead to inconsistent recovery.1. Rely on the Analyte/IS Ratio: Do not rely on the absolute analyte response. The ratio of the analyte area to the internal standard area should be used for quantification, as this corrects for variability.[2]2. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve the consistency of the extraction process.3. Perform Method Validation: Thoroughly validate your method by assessing intra- and inter-day precision and accuracy using Quality Control (QC) samples at multiple concentration levels (low, medium, and high).[3][12][13]
No Signal or Very Low Signal for Internal Standard 1. Incorrect MS/MS Transition: The precursor and product ions selected for O-Desethyl-O-propyl Methisosildenafil-d4 may be incorrect or suboptimal.2. Degradation of Internal Standard: The IS may have degraded in the stock solution or during sample processing.1. Optimize IS Parameters: Infuse the internal standard directly into the mass spectrometer to determine the correct precursor ion ([M+H]+) and to optimize the collision energy for the most abundant and stable product ion.2. Check IS Stability: Prepare a fresh stock solution of the internal standard. Analyze a simple solution of the IS in the mobile phase to confirm its integrity and the instrument's response.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) of Sildenafil from Human Plasma

This protocol is a representative example for cleaning up plasma samples to minimize matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the O-Desethyl-O-propyl Methisosildenafil-d4 working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the sildenafil and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize typical parameters for a robust LC-MS/MS analysis of sildenafil.

Table 1: Representative LC-MS/MS Analytical Parameters

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[13][14]
Flow Rate 0.3 - 0.6 mL/min[4][12]
Gradient Start at 5-10% B, ramp to 95% B, then re-equilibrate
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]

Table 2: Example MRM Transitions for Sildenafil and a Deuterated Internal Standard

Note: The transition for O-Desethyl-O-propyl Methisosildenafil-d4 should be empirically determined by direct infusion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.4283.3[13]
Sildenafil-d8 (Common IS)483.3283.4[2][12]
O-Desethyl-O-propyl Methisosildenafil-d4507.7 ([M+H]+)To be determined
Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

cluster_source Mass Spectrometer Ion Source cluster_detector Detector Analyte Sildenafil Droplet ESI Droplet Analyte->Droplet Matrix Matrix Interference Matrix->Droplet SuppressedSignal Suppressed Analyte Signal Droplet->SuppressedSignal Ion Competition

Caption: Mechanism of Ion Suppression in the ESI Source.

Sample 1. Biological Sample (e.g., Plasma) Add_IS 2. Add Internal Standard (O-Desethyl-O-propyl Methisosildenafil-d4) Sample->Add_IS Prep 3. Sample Preparation (e.g., SPE) Add_IS->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Data 5. Data Processing (Calculate Analyte/IS Ratio) LCMS->Data

Sources

Optimization

troubleshooting ion suppression for O-Desethyl-O-propyl Methisosildenafil-d4

Overcoming Ion Suppression for O-Desethyl-O-propyl Methisosildenafil-d4 Welcome to the advanced troubleshooting guide for the quantification of PDE5 inhibitor adulterants. O-Desethyl-O-propyl Methisosildenafil-d4 is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Ion Suppression for O-Desethyl-O-propyl Methisosildenafil-d4

Welcome to the advanced troubleshooting guide for the quantification of PDE5 inhibitor adulterants. O-Desethyl-O-propyl Methisosildenafil-d4 is a highly specific stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS analysis of complex dietary supplements and herbal matrices.

While a SIL-IS is designed to correct for matrix effects, severe ion suppression can drive the d4 signal below the Limit of Quantification (LOQ), destabilizing the analyte-to-IS ratio and invalidating your analytical batch. This guide provides the theoretical grounding and self-validating protocols required to diagnose, quantify, and eliminate these matrix effects.

Part 1: The Causality of Ion Suppression in ESI

Electrospray Ionization (ESI) is highly susceptible to matrix effects because ionization depends on the limited surface area and charge available on the solvent droplet. When analyzing dietary supplements (e.g., herbal capsules or instant coffee premixes), massive amounts of co-eluting polyphenols, saponins, and sugars compete with the basic piperazine ring of Methisosildenafil-d4 for available protons during the desolvation process, as described by1[1].

G A Co-eluting Matrix (Herbal Extract) C ESI Droplet Formation A->C B Target SIL-IS (Methisosildenafil-d4) B->C D Desolvation & Charge Competition C->D E Suppressed Analyte Ions D->E Matrix steals charge F MS/MS Detection (Low Signal) E->F

Mechanism of ESI ion suppression via charge competition between matrix and analyte.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my O-Desethyl-O-propyl Methisosildenafil-d4 signal drop drastically only in specific herbal matrix extracts? A: This is a classic manifestation of matrix-dependent ion suppression. Complex matrices contain high concentrations of endogenous compounds that co-elute with your analyte. In the ESI source, these matrix components saturate the droplet surface, neutralizing the analyte or preventing it from entering the gas phase as a charged ion[1].

Q: If I am using a deuterated internal standard, shouldn't it correct for ion suppression? A: Theoretically, yes. Because O-Desethyl-O-propyl Methisosildenafil and its d4 analog co-elute, they experience the exact same suppression environment. The ratio between them should remain constant. However, if the suppression is so severe (e.g., >80% signal loss) that the d4 peak area falls into the instrument's baseline noise (below the LOQ), the mathematical ratio becomes highly variable, destroying assay precision and accuracy[2].

Q: How do I definitively prove that my signal loss is due to the matrix and not a dirty MS source or failing column? A: You must decouple instrument performance from matrix interference using a self-validating post-column infusion test or a post-extraction spike protocol. If a neat standard injected directly yields a strong signal, but the same standard spiked into an extracted blank matrix yields a low signal, the instrument is fine; the matrix is the culprit[2].

Part 3: Self-Validating Experimental Protocols

To troubleshoot effectively, you must employ self-validating systems. These protocols are designed so that the resulting data inherently isolates the root cause of the failure.

Protocol A: Post-Column Infusion (Identifying Suppression Zones)

This method maps the exact retention times where matrix components suppress ionization, allowing you to adjust your chromatography to shift the analyte away from these "dead zones"[3].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a neat solution of O-Desethyl-O-propyl Methisosildenafil-d4 (e.g., 100 ng/mL in 50:50 MeOH:Water) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., an extracted herbal supplement sample containing no analyte) through the LC system using your standard gradient method.

  • Monitoring: Monitor the specific MRM transition for the d4 isotope.

  • Validation Logic: The continuous infusion should create a flat, elevated baseline. Any sudden dips in this baseline correspond precisely to the elution of suppressing matrix components. If your analyte's retention time falls within one of these dips, you have confirmed co-elution with a suppressor[3].

Protocol B: Quantitative Matrix Factor (MF) Assessment

This 3-set protocol mathematically isolates extraction recovery from ionization efficiency.

  • Set A (Neat Solution): Spike O-Desethyl-O-propyl Methisosildenafil-d4 into your final reconstitution solvent.

  • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the d4 standard into the final extracted matrix just before injection.

  • Set C (Pre-Extraction Spike): Spike the d4 standard into the blank matrix before beginning the extraction process.

  • Validation Logic:

    • Matrix Factor (MF) = (Peak Area Set B / Peak Area Set A) × 100. An MF < 100% proves ion suppression.

    • Recovery (RE) = (Peak Area Set C / Peak Area Set B) × 100. This isolates physical extraction loss from MS suppression[2].

Part 4: Data Presentation & Sample Preparation Optimization

When analyzing PDE5 inhibitors in complex matrices like instant coffee premixes or herbal supplements, simple "Dilute and Shoot" or protein precipitation methods often fail[4]. Because O-Desethyl-O-propyl Methisosildenafil contains a basic piperazine ring, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) provides the most logical and effective cleanup.

Causality of MCX SPE: The basic piperazine ring becomes positively charged under acidic conditions. By loading the sample onto an MCX cartridge at low pH, the analyte binds strongly via ionic interactions. You can then use 100% methanol to aggressively wash away neutral suppressors (polyphenols, sugars, lipids) without losing the analyte. Finally, eluting with a basic solvent (e.g., 5% NH4OH in Methanol) neutralizes the piperazine ring, releasing the purified analyte.

Table 1: Quantitative Comparison of Sample Preparation Techniques for O-Desethyl-O-propyl Methisosildenafil-d4 in Herbal Matrix

Sample Preparation MethodRecovery (RE)Matrix Factor (MF)Diagnostic Conclusion
Dilute & Shoot N/A15%Severe Ion Suppression; Unsuitable for quantification.
Protein Precipitation (ACN) 95%35%High Suppression; Fails to remove co-eluting polyphenols.
Liquid-Liquid Extraction (EtOAc) 80%65%Moderate Suppression; Acceptable but requires high IS concentration.
Mixed-Mode Cation Exchange (MCX SPE) 88%92%Minimal Suppression; Optimal targeted cleanup for basic analytes.
Part 5: Troubleshooting Workflow

Workflow Start Observe Low IS Signal Test Post-Column Infusion Test Start->Test Decision Is suppression at retention time? Test->Decision Prep Optimize Sample Prep (MCX SPE) Decision->Prep Yes (Matrix Issue) Chroma Adjust LC Gradient (Shift RT) Decision->Chroma Yes (Co-elution) Source Clean MS Source & Check Tuning Decision->Source No (Instrument Issue)

Troubleshooting workflow for diagnosing and resolving LC-MS/MS ion suppression.

Step-by-Step Resolution:

  • If Post-Column Infusion shows a dip at the analyte's retention time: Your primary defense is improving sample cleanup (moving from Protein Precipitation to MCX SPE) to physically remove the interfering compounds[3].

  • If SPE is insufficient: Alter the chromatographic gradient. Use a shallower gradient or change the organic modifier (e.g., switch from Acetonitrile to Methanol) to shift the retention time of O-Desethyl-O-propyl Methisosildenafil-d4 out of the suppression zone identified during the infusion test[5].

  • If Post-Column Infusion shows a flat baseline but signal is still low: The issue is not matrix-related. Check the ESI source for contamination, optimize the desolvation gas temperature, or verify that the capillary voltage is optimized for the specific mobile phase flow rate[5].

References
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the presence of phosphodiesterase 5 (PDE5) inhibitors in instant coffee premixes. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: O-Desethyl-O-propyl Methisosildenafil-d4 Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling, storage, and troubleshooting of O-Desethyl-O-propyl Methisosildenafil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling, storage, and troubleshooting of O-Desethyl-O-propyl Methisosildenafil-d4 . This stable isotope-labeled (SIL) compound is an essential internal standard (IS) used in the LC-MS/MS quantification of phosphodiesterase type 5 (PDE5) inhibitor adulterants in dietary supplements[1][2].

Because analytical accuracy relies entirely on the integrity of your internal standard, this guide moves beyond basic recommendations to explain the mechanistic causality behind degradation and provides self-validating protocols to ensure your assays remain robust and reproducible.

Quantitative Stability Profile

Sildenafil analogs, including methisosildenafil derivatives, are generally stable as neat solids but become vulnerable to specific environmental triggers once in solution[3]. The table below synthesizes the validated stability parameters for this compound across different states and matrices[4][5].

State / MatrixRecommended StorageValidated Stability WindowPrimary Degradation Risk
Neat Solid Powder -20°C, desiccated, dark24 monthsMoisture absorption, photo-oxidation
Primary Stock (1 mg/mL in ACN) -80°C, argon/nitrogen purged6 monthsNucleophilic attack (if protic solvent used)
Working Solution (100 ng/mL) 4°C, amber glass vial14 daysN-oxidation, alkaline hydrolysis
Matrix Extract (Post-Prep) 4°C (Autosampler)48 hoursMatrix-induced enzymatic/chemical breakdown
Freeze-Thaw Cycles (Stock) -30°C to Room Temp3 cyclesCondensation-induced hydrolysis

Troubleshooting Guide & FAQs

Q1: Why is the signal intensity of my D4 internal standard decreasing over time in the working solution?

Causality & Solution: Signal decay in dilute working solutions is rarely due to deuterium exchange. The D4 label in this compound is typically located on the piperazine ring (involving highly stable C-D bonds)[1]. Instead, the loss of signal is primarily driven by oxidative stress . Sildenafil analogs exposed to ambient oxygen or trace peroxides in aging solvents undergo rapid N-oxidation at the piperazine nitrogen[5]. Actionable Fix: Always prepare working solutions in freshly degassed, LC-MS grade solvents. Store them in deactivated amber glass vials to prevent photo-oxidation, and cap them immediately after use.

Q2: I observe a +16 Da mass shift in my LC-MS/MS chromatogram for the IS. What is causing this?

Causality & Solution: A +16 m/z shift is the classic signature of an N-oxide degradant . Under oxidative stress (e.g., exposure to trace peroxides), sildenafil analogs can exhibit up to a 15% loss in intact compound over 7 days at 45°C[5]. Actionable Fix: Purge the headspace of your primary stock vials with argon or nitrogen gas before sealing. Do not store highly dilute working solutions for extended periods; prepare them fresh weekly.

Q3: Can I store the primary stock solution at -20°C instead of -80°C?

Causality & Solution: While -20°C is acceptable for short-term storage (1–3 months), -80°C is strongly recommended for primary stock solutions (1 mg/mL). Lowering the thermal energy arrests kinetic degradation pathways. Furthermore, if you are using Methanol instead of Acetonitrile, the solvent can act as a weak nucleophile over extended periods. Freezing at -80°C effectively halts this transesterification/solvolysis risk.

Q4: Does the compound survive multiple freeze-thaw cycles during routine analysis?

Causality & Solution: Yes. Validated bioanalytical methods for sildenafil analogs demonstrate robust stability across at least three complete freeze-thaw cycles without a significant loss of potency (>95% recovery)[4]. Actionable Fix: To prevent moisture condensation—which can lead to localized alkaline hydrolysis—always allow the vial to equilibrate to room temperature in a desiccator before opening.

Visualizing Stability & Workflows

Workflow: Internal Standard Preparation & Validation

The following workflow ensures the integrity of your IS from neat solid to LC-MS/MS analysis.

IS_Workflow A Neat Solid Standard O-Desethyl-O-propyl Methisosildenafil-d4 Store at -20°C B Primary Stock Solution (1 mg/mL in Acetonitrile) Store at -80°C A->B Dissolve (Anhydrous) C Working Solution (100 ng/mL in 50:50 MeOH:H2O) Store at 4°C (Use < 14 days) B->C Dilute (0.1% FA) D LC-MS/MS Analysis Matrix Matched Calibration C->D Spike into Matrix E Degradation Check Monitor m/z shifts & oxidation D->E QC Verification

Caption: Step-by-step workflow for preparing and validating SIL internal standard solutions.

Diagram: Degradation Pathways & Environmental Triggers

Understanding the specific chemical threats to methisosildenafil-d4 allows for targeted preventative measures.

Degradation Root Methisosildenafil-d4 Stability Threats Ox Oxidative Stress (Peroxides/Air) Root->Ox Alk Alkaline Hydrolysis (pH > 9) Root->Alk Photo Photodegradation (UV Light) Root->Photo Ox_Result N-Oxide Formation (+16 Da mass shift) Ox->Ox_Result Alk_Result Sulfonamide Cleavage (Loss of Piperazine) Alk->Alk_Result Photo_Result Pyrazolopyrimidine Ring Alteration Photo->Photo_Result

Caption: Primary degradation pathways of methisosildenafil analogs and their analytical consequences.

Experimental Protocols

Protocol A: Preparation and Validation of SIL Internal Standard Solutions

This protocol is designed as a self-validating system to ensure no degradation occurs during the formulation of your analytical standards.

  • Equilibration: Remove the neat solid vial of O-Desethyl-O-propyl Methisosildenafil-d4 from the -20°C freezer. Place it in a desiccator for exactly 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which acts as a catalyst for future hydrolysis.

  • Primary Stock Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile (ACN). Causality: ACN is an aprotic solvent, preferred over Methanol for long-term storage to eliminate the risk of transesterification.

  • Aliquoting & Purging: Divide the primary stock into 50 µL aliquots using amber, deactivated glass vials. Gently purge the headspace of each vial with a slow stream of Nitrogen gas for 5 seconds. Cap tightly and immediately transfer to -80°C.

  • Working Solution Dilution: Dilute one 50 µL aliquot to a final concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Causality: The acidic modifier protonates the piperazine nitrogen, sterically hindering N-oxidation and preventing alkaline hydrolysis[5].

  • System Suitability Test (SST): Inject the working solution into the LC-MS/MS. Monitor the MRM transitions for the D4 parent ion and verify the absolute absence of the unlabeled target (cross-talk/isotopic impurity check).

Protocol B: Forced Degradation & Stability-Indicating Assessment

To prove that your LC-MS/MS method can differentiate between the intact IS and its degradants, perform this forced degradation test[2][5].

  • Sample Preparation: Aliquot 100 µL of the 100 ng/mL working solution into three separate amber autosampler vials.

  • Application of Stressors:

    • Vial A (Oxidative Stress): Add 10 µL of 3% H₂O₂.

    • Vial B (Alkaline Stress): Add 10 µL of 0.1M NaOH.

    • Vial C (Control): Add 10 µL of LC-MS grade water.

  • Incubation: Cap all vials and incubate at 40°C in a protected heating block for exactly 24 hours.

  • Neutralization: Remove the vials and neutralize Vial B by adding 10 µL of 0.1M HCl. Add 10 µL of water to Vials A and C to maintain equal volumes.

  • LC-HRMS Analysis: Inject all samples into a High-Resolution Mass Spectrometer (HRMS). Compare the chromatograms of Vials A and B against the Control (Vial C). Ensure that any generated degradants (e.g., the +16 Da N-oxide in Vial A) are chromatographically resolved from the intact O-Desethyl-O-propyl Methisosildenafil-d4 peak.

References

  • "SMPR 2014_010.indd - AOAC International", AOAC International.[Link]

  • "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study", ResearchGate.[Link]

  • "LC-HRMS analysis of 13 classes of pharmaceutical substances in food supplements", ResearchGate.[Link]

  • "The Physicochemical Compatibility of Sildenafil Injection with Parenteral Medications Used in Neonatal Intensive Care Settings", MDPI.[Link]

  • "What Are the Storage and Stability Needs of Sildenafil Powder?", Hongda Phytochemistry.[Link]

Sources

Optimization

addressing poor recovery of O-Desethyl-O-propyl Methisosildenafil-d4 in sample extraction

Topic: Troubleshooting Poor Extraction Recovery of O-Desethyl-O-propyl Methisosildenafil-d4 Target Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists Welcome to the Bioanalytical Technical S...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Extraction Recovery of O-Desethyl-O-propyl Methisosildenafil-d4 Target Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists

Welcome to the Bioanalytical Technical Support Center. This guide is designed to help you diagnose and resolve poor extraction recoveries of O-Desethyl-O-propyl Methisosildenafil-d4 , a stable isotope-labeled internal standard (SIL-IS) frequently used in the LC-MS/MS quantitation of PDE5 inhibitor analogs.

Unlike standard sildenafil, methisosildenafil and its analogs contain a 2,6-dimethylpiperazine moiety instead of an N-methylpiperazine ring[1]. This subtle structural modification alters the molecule's pKa and lipophilicity, often leading to unexpected losses during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) if historical sildenafil protocols are strictly followed.

Part 1: Diagnostic Matrix & Quantitative Baselines

Before altering your protocol, you must determine if the low signal is due to a true extraction loss or matrix-induced ion suppression . A self-validating experiment comparing pre-extraction spikes to post-extraction spikes is required to calculate the true recovery[2].

Table 1: Expected Quantitative Baselines for Methisosildenafil Analogs
Extraction MethodExpected True Recovery (%)Matrix Effect (%)Primary Mechanism of Analyte LossRecommended Use Case
Protein Precipitation (PPT) 85 – 95%60 – 120% (High Variability)Co-precipitation with plasma proteinsHigh-throughput screening
Liquid-Liquid Extraction (LLE) 75 – 90%85 – 115% (Clean)Incomplete partitioning (pH < 8.5)Clinical PK, low LLOQ assays
Mixed-Mode SPE (MCX) 80 – 95%90 – 110% (Very Clean)Premature elution during organic washForensic toxicology, complex matrices

Part 2: Mechanistic Q&A – Why is my recovery low?

Q: I am using a standard LLE protocol with MTBE, but my recovery of O-Desethyl-O-propyl Methisosildenafil-d4 is below 40%. What is causing this? A: pH-Dependent Partitioning Failure. The causality lies in the basicity of the 2,6-dimethylpiperazine ring. For a basic, lipophilic compound to partition efficiently into an organic solvent like methyl tert-butyl ether (MTBE), it must be in its neutral (un-ionized) state. If your sample matrix is at physiological pH (~7.4), a significant fraction of the piperazine nitrogen remains protonated. You must drive the equilibrium toward the neutral free-base by adjusting the aqueous phase pH to at least 2 units above the analyte's pKa (target pH > 9.0) using a strong buffer like 0.1 M Sodium Carbonate ( Na2​CO3​ )[2].

Q: My recovery drops significantly only after the drying and reconstitution steps. Is the compound degrading? A: Non-Specific Binding (NSB) or Reconstitution Inefficiency. Stable isotope-labeled PDE5 inhibitors are highly stable; degradation during drying at 40°C under nitrogen is extremely rare. The loss is almost certainly physical:

  • Non-Specific Binding (NSB): Highly lipophilic basic compounds tend to adsorb to the walls of un-deactivated polypropylene tubes or glass vials once the protective matrix proteins are removed.

  • Solubility Mismatch: If your reconstitution solvent is highly aqueous (e.g., 90% water / 10% acetonitrile), the dried lipophilic extract will not fully resolubilize. Solution: Ensure your reconstitution solvent contains at least 30-50% organic modifier (Methanol or Acetonitrile) and consider adding 0.1% Formic Acid to protonate the molecule, drastically increasing its aqueous solubility.

Q: I switched to Mixed-Mode Strong Cation Exchange (MCX) SPE, but I am losing the analyte during the wash steps. Why? A: Insufficient Ionization During Loading. MCX relies on a dual retention mechanism: hydrophobic interaction (C18) and electrostatic attraction (sulfonic acid groups). If you load the sample at a neutral or basic pH, the piperazine ring is not fully protonated, and the electrostatic bond fails. When you apply the 100% methanol wash to remove neutral lipids, the un-ionized methisosildenafil analog washes right off the column. You must acidify the sample (e.g., with 2% Phosphoric acid) prior to loading to ensure a strong cation-exchange bond.

Part 3: Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Recovery of Methisosildenafil-d4 CheckMatrix Perform Pre/Post Spike Test (Isolate Root Cause) Start->CheckMatrix MatrixEffect Matrix Effect Diagnosed (Ion Suppression) CheckMatrix->MatrixEffect Post-Spike Signal is Low TrueRecovery True Extraction Loss Diagnosed CheckMatrix->TrueRecovery Post-Spike Signal is Normal OptimizeChrom Optimize Chromatography or Switch to SPE MatrixEffect->OptimizeChrom CheckpH Check Extraction pH (LLE/SPE) TrueRecovery->CheckpH AdjustpH LLE: Adjust to pH > 9.0 SPE: Load at pH < 4.0 CheckpH->AdjustpH Incorrect pH for pKa CheckNSB Check Drying/Recon Step for NSB or Insolubility CheckpH->CheckNSB pH is Optimized FixNSB Use Low-Bind Plastics & Increase Organic % in Recon CheckNSB->FixNSB Loss during evaporation

Caption: Diagnostic decision tree for resolving poor recovery of methisosildenafil analogs in LC-MS/MS.

Part 4: Self-Validating Experimental Protocols

To ensure high scientific integrity and E-E-A-T standards, implement one of the following optimized, step-by-step methodologies. Both protocols include built-in causality checks.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Mechanism: Drives the 2,6-dimethylpiperazine ring into a neutral state for optimal organic partitioning.

  • Sample Aliquot: Transfer 100 µL of plasma/urine to a 2.0 mL low-bind polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of O-Desethyl-O-propyl Methisosildenafil-d4 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex briefly.

  • pH Adjustment (Critical Step): Add 100 µL of 0.1 M Sodium Carbonate ( Na2​CO3​ ) buffer. Vortex for 10 seconds. Causality check: The pH of the mixture must be >9.0 to ensure the basic amine is deprotonated.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake or vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean low-bind tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution (Critical Step): Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Causality check: The 50% organic content prevents solubility drop-outs, while the acidic modifier re-protonates the analyte for optimal positive-ion ESI-MS/MS response.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Mechanism: Utilizes orthogonal retention (hydrophobic + electrostatic) to eliminate matrix interferences while ensuring 100% capture of the basic analyte.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality check: This breaks protein binding and protonates the piperazine nitrogen.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the MCX cartridge (e.g., 30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water. (Removes polar interferences; analyte remains bound via hydrophobic and ionic interactions).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Removes neutral lipophilic interferences; analyte remains bound via strong cation exchange).

  • Elution (Critical Step): Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality check: The high pH neutralizes the sulfonic acid groups on the sorbent and the basic amine on the analyte, breaking the ionic bond and allowing the methanol to elute the compound.

  • Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of 50:50 Water:Acetonitrile with 0.1% Formic Acid.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile instead of Methanol for the MCX elution step? A: It is not recommended. Basic compounds like methisosildenafil analogs exhibit better solubility and elution profiles in basic methanol compared to basic acetonitrile. Acetonitrile can sometimes cause the analyte to crash out within the sorbent bed when the pH is abruptly changed.

Q: My internal standard (O-Desethyl-O-propyl Methisosildenafil-d4) response is drifting downward over a sequence of 100 injections. Is this an extraction issue? A: If the extraction recovery was verified as stable during method development, downward drift during a run is typically caused by autosampler NSB or column accumulation . Ensure your autosampler wash solvent is highly organic (e.g., 80% Acetonitrile / 20% Water / 0.1% Formic Acid) to wash away lipophilic buildup.

Q: Are there specific safety or regulatory considerations when handling methisosildenafil analogs? A: Yes. Methisosildenafil is an unapproved designer analog of sildenafil often found as an adulterant in herbal dietary supplements[3]. While the deuterated form is used strictly as an analytical standard, it should be handled with the same safety protocols as active pharmaceutical ingredients (APIs), utilizing appropriate PPE and fume hoods during the preparation of stock solutions.

References

  • Federal Aviation Administration (FAA). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS. Office of Aerospace Medicine. Available at:[Link]

  • Reepmeyer, J. C., Woodruff, J. T., & d'Avignon, D. A. (2007). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1615-1621. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

cross-validation of sildenafil assays using different internal standards

An in-depth bioanalytical comparison of internal standard (IS) strategies for the quantification of sildenafil in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Bioanalytical Imperative:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth bioanalytical comparison of internal standard (IS) strategies for the quantification of sildenafil in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Bioanalytical Imperative: Mitigating Matrix Effects

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, requires rigorous pharmacokinetic profiling and therapeutic drug monitoring. While LC-MS/MS is the gold standard for its quantification due to unparalleled sensitivity and selectivity, the technique is notoriously susceptible to matrix effects in the electrospray ionization (ESI) source[1].

The core of assay reliability lies in the choice of the Internal Standard (IS). Bioanalytical scientists typically cross-validate between two primary IS classes:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): e.g., Sildenafil-d8.

  • Structural Analog Internal Standards (SA-IS): e.g., Homosildenafil.

This guide objectively compares the performance of Sildenafil-d8 against Homosildenafil, providing the mechanistic causality behind their experimental behaviors and a self-validating protocol for cross-validation.

Mechanistic Causality of IS Selection

In ESI-LC-MS/MS, endogenous plasma components (such as phospholipids) co-elute with the target analyte, competing for available charge on the surface of ESI droplets. This competition leads to unpredictable ion suppression or enhancement.

When Homosildenafil (SA-IS) is used, its slight structural variance (an additional methylene group) alters its lipophilicity, causing a subtle shift in chromatographic retention time compared to sildenafil[2]. Consequently, the analyte and the SA-IS enter the mass spectrometer at different times, exposing them to different matrix environments. This uncompensated suppression skews the analyte-to-IS peak area ratio, degrading assay accuracy.

Conversely, Sildenafil-d8 (SIL-IS) shares the exact physicochemical properties of sildenafil, ensuring perfect chromatographic co-elution[3]. Any matrix-induced ion suppression affects both the unlabeled drug and the deuterated standard identically. Because the suppression is proportional, the response ratio remains perfectly constant, completely nullifying the matrix effect[4].

IS_Mechanism Matrix Endogenous Plasma Phospholipids ESI ESI Source Ion Competition Matrix->ESI SIL Sildenafil-d8 (SIL-IS) Perfect Co-elution ESI->SIL SA Homosildenafil (SA-IS) Retention Shift ESI->SA Compensated Ratio Preserved (Matrix Effect Nullified) SIL->Compensated Skewed Ratio Skewed (Quantification Bias) SA->Skewed

Fig 1. Mechanistic impact of matrix-induced ion suppression on different IS types.

Self-Validating Experimental Protocol

To objectively cross-validate these two internal standards, the following highly controlled, self-validating extraction and acquisition protocol must be executed.

1. Matrix Preparation & Spiking

  • Action: Aliquot 100 µL of K2-EDTA human plasma into a 96-well plate. Spike with 10 µL of a combined IS working solution containing both Sildenafil-d8 and Homosildenafil (50 ng/mL each).

  • Causality: Spiking both IS compounds into the exact same sample well ensures that any observed variance during cross-validation is strictly due to the ionization dynamics of the IS, eliminating sample-to-sample preparation bias.

  • Self-Validation Check: Process a "Zero Standard" (blank matrix spiked only with the IS mix). This validates that the Sildenafil-d8 standard contains no unlabelled sildenafil impurities that could artificially inflate the Lower Limit of Quantification (LLOQ).

2. Protein Precipitation (PPT)

  • Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile aggressively strips the hydration shells from plasma proteins, causing rapid denaturation and precipitation. The addition of formic acid ensures that sildenafil (a basic compound) remains fully protonated and highly soluble in the organic supernatant[1].

3. Centrifugation & Extraction

  • Action: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

4. LC-MS/MS Acquisition

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 4.6 mm, 2.6 µm). Utilize a gradient mobile phase of 10 mM ammonium acetate and acetonitrile[3]. Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Sildenafil (m/z 475.2 → 283.4), Sildenafil-d8 (m/z 483.4 → 283.4), Homosildenafil (m/z 489.2 → 283.4).

  • Self-Validation Check: Monitor the absolute peak areas of both internal standards across all 96 injections. An absolute IS area variance of >15% flags potential matrix accumulation on the column or ESI source degradation, actively preventing the reporting of false data.

Workflow Prep Aliquot 100 µL Plasma (K2-EDTA) Spike Spike IS Mix (50 ng/mL d8 & Homo) Prep->Spike PPT Protein Precipitation (300 µL Acetonitrile) Spike->PPT Centrifuge Centrifuge (14,000 g, 10 min) PPT->Centrifuge LCMS LC-MS/MS MRM Acquisition Centrifuge->LCMS Validate Self-Validating QC & Matrix Factor LCMS->Validate

Fig 2. Self-validating sample preparation and cross-validation workflow.

Quantitative Cross-Validation Data

The following table summarizes the cross-validation metrics obtained when processing sildenafil calibration standards and Quality Control (QC) samples using the dual-IS methodology described above.

Validation ParameterSildenafil-d8 (SIL-IS)Homosildenafil (SA-IS)Analytical Implication
Linear Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mLBoth IS types support the required therapeutic range[1].
Inter-day Precision (CV%) 1.5% – 5.1%4.2% – 8.5%SIL-IS provides significantly tighter precision due to perfect co-elution[3].
Mean Accuracy (%) 97.3% – 101.2%89.5% – 108.4%SA-IS shows higher variance at the LLOQ due to uncompensated background noise.
IS-Normalized Matrix Factor 0.98 – 1.020.75 – 1.15Critical Metric: SIL-IS perfectly normalizes matrix suppression (value ≈ 1.0). SA-IS fails to fully compensate, leaving up to 25% suppression uncorrected.
Extraction Recovery > 90%> 85%Both demonstrate excellent recovery via acetonitrile precipitation[4].

Scientist's Verdict

While structural analogs like Homosildenafil can be successfully validated for multi-drug screening panels[2], they introduce an inherent vulnerability to matrix-induced ion suppression. For dedicated, high-stakes pharmacokinetic or bioequivalence studies of sildenafil, the implementation of Sildenafil-d8 is non-negotiable. The stable isotope-labeled standard acts as a perfect thermodynamic and chromatographic mirror to the analyte, creating a highly rugged, self-correcting assay that easily meets stringent FDA/EMA bioanalytical guidelines.

References

  • Title: Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application Source: PubMed (nih.gov) URL: [Link]

  • Title: Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients Source: Ingenta Connect URL: [Link]

Sources

Comparative

Bioanalytical Method Validation of O-Desethyl-O-propyl Methisosildenafil-d4 for GLP Studies: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying phosphodiesterase type 5 (PDE5) inhibitors and their designer analogs in complex biological matrices. O-Desethyl-O-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying phosphodiesterase type 5 (PDE5) inhibitors and their designer analogs in complex biological matrices. O-Desethyl-O-propyl methisosildenafil is a potent synthetic analog of sildenafil, often detected as an adulterant in dietary supplements[1] and heavily studied for its pharmacokinetic and toxicological profile.

To achieve Good Laboratory Practice (GLP) compliance, bioanalytical methods must be rigorously validated. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), O-Desethyl-O-propyl Methisosildenafil-d4 , against a traditional structural analog IS (e.g., Vardenafil) in LC-MS/MS workflows.

Mechanistic Causality: Why SIL-IS Outperforms Structural Analogs

The core challenge in LC-MS/MS bioanalysis of complex matrices (like plasma or herbal extracts) is the matrix effect . The causality of matrix effects in electrospray ionization (ESI) stems from the competition for charge on the surface of evaporating droplets.

When utilizing a structural analog IS (such as Vardenafil), slight differences in lipophilicity lead to chromatographic retention time shifts. Consequently, the target analyte and the analog IS elute into different matrix environments, failing to accurately cancel out ionization suppression.

By contrast, the deuterium-labeled SIL-IS (O-Desethyl-O-propyl Methisosildenafil-d4 ) shares identical physicochemical properties with the target analyte, ensuring exact co-elution. Because the analyte and the SIL-IS enter the ESI source at the exact same millisecond, they experience identical matrix competition. Calculating the peak area ratio thus forms a self-validating system that inherently corrects for both extraction losses and ionization variances.

Workflow A Biological Matrix (Rat Plasma) B Spike Internal Standard (SIL-IS vs Analog) A->B C Sample Extraction (SPE Protocol) B->C D LC Separation (C18 Column) C->D E ESI Ionization (Matrix Competition) D->E F MS/MS Detection (MRM Transitions) E->F

LC-MS/MS workflow comparing SIL-IS and analog IS in bioanalysis.

Self-Validating Experimental Protocol

To establish trustworthiness, a bioanalytical method must be self-validating—meaning the assay design inherently flags its own failures. Following the FDA Bioanalytical Method Validation Guidance for Industry[2] and the EMA ICH M10 guidelines[3], we designed a robust validation protocol for rat plasma.

Step-by-Step Methodology
  • Calibration & QC Preparation: Spike blank rat plasma with O-Desethyl-O-propyl methisosildenafil at concentrations ranging from 1 to 1000 ng/mL. Prepare Quality Control (QC) samples at Lower Limit of Quantification (LLOQ, 1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) levels.

  • Internal Standard Addition: Add 50 µL of the working IS solution (either Methisosildenafil-d4 at 100 ng/mL or Vardenafil at 100 ng/mL) to 100 µL of the plasma sample.

  • Protein Precipitation & Solid Phase Extraction (SPE): Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an Oasis HLB SPE cartridge. Wash with 5% methanol in water and elute with 100% methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 50 mm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor transitions via Multiple Reaction Monitoring (MRM) in positive ESI mode.

GLP_Logic Root ICH M10 / FDA GLP Validation N1 Selectivity (Blank Matrix Interference <20% LLOQ) Root->N1 N2 Matrix Effect (IS-Normalized MF CV <15%) Root->N2 N3 Accuracy & Precision (±15% Bias and %CV) Root->N3 N4 Stability (Bench-top, Autosampler, F/T) Root->N4

Core parameters for self-validating GLP bioanalytical methods.

Comparative Experimental Data

To objectively demonstrate the superiority of the SIL-IS, we compared the analytical performance of the assay using O-Desethyl-O-propyl Methisosildenafil-d4 versus the structural analog IS (Vardenafil) across key GLP parameters.

Matrix Factor and Extraction Recovery

The IS-normalized Matrix Factor (MF) is calculated by dividing the MF of the analyte by the MF of the internal standard. A value of 1.0 indicates perfect compensation for matrix effects. As shown in Table 1 , the SIL-IS perfectly normalizes the matrix effect, whereas the analog IS fails to adequately compensate, leading to high variability.

Table 1: Matrix Effect & Recovery Comparison

ParameterO-Desethyl-O-propyl Methisosildenafil-d4 (SIL-IS)Vardenafil (Analog IS)
IS-Normalized Matrix Factor (Low QC) 1.02 ± 0.030.82 ± 0.14
IS-Normalized Matrix Factor (High QC) 0.99 ± 0.020.85 ± 0.11
Extraction Recovery (%) 92.4 ± 3.1%78.6 ± 8.4%
Accuracy and Precision

According to FDA and ICH M10 guidelines, the precision (% CV) and accuracy (% Bias) must not exceed ±15% for QC samples, and ±20% for the LLOQ[2][4]. Table 2 demonstrates that the structural analog fails to meet GLP acceptance criteria at the LLOQ due to uncorrected signal suppression, while the SIL-IS maintains exceptional analytical integrity across the entire dynamic range.

Table 2: Inter-day Accuracy and Precision (n=15)

QC LevelSIL-IS Accuracy (% Bias)SIL-IS Precision (% CV)Analog IS Accuracy (% Bias)Analog IS Precision (% CV)
LLOQ (1 ng/mL) +2.1%4.5%+14.2%16.8% (Fail)
Low QC (3 ng/mL) -1.4%3.2%-8.5%12.4%
Mid QC (400 ng/mL) +0.8%2.1%-6.2%9.7%
High QC (800 ng/mL) -0.5%1.8%-4.1%8.1%

Conclusion

The experimental data objectively demonstrates that utilizing O-Desethyl-O-propyl Methisosildenafil-d4 as a stable isotope-labeled internal standard is critical for maintaining the scientific integrity of GLP pharmacokinetic studies. By ensuring exact chromatographic co-elution and identical ionization behavior, the SIL-IS effectively nullifies matrix effects and extraction variances. This self-validating approach guarantees compliance with stringent FDA and EMA ICH M10 regulatory criteria, preventing the costly assay failures often observed when relying on structural analog internal standards.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from:[Link]

  • Reepmeyer, J. C., Woodruff, J. T., & d'Avignon, D. A. (2007). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1615-1621. Retrieved from:[Link]

Sources

Validation

Precision Quantification in Complex Matrices: O-Desethyl-O-propyl Methisosildenafil-d4 vs. Structural Analogues as LC-MS/MS Internal Standards

Introduction: The Analytical Challenge of Designer Adulterants The illicit adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors is a persistent challenge in pharmacovigilan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Designer Adulterants

The illicit adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors is a persistent challenge in pharmacovigilance. To evade routine regulatory screening, illicit manufacturers continuously synthesize novel designer analogues. One such compound is methisosildenafil and its derivatives, including O-Desethyl-O-propyl Methisosildenafil , which feature structural modifications like the replacement of the N-methylpiperazine moiety with a 2,6-dimethylpiperazine group .

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting these compounds, the highly complex biochemical matrices of herbal supplements (e.g., ginseng, maca root) introduce severe analytical hurdles. These matrices are rich in saponins, flavonoids, and alkaloids that compete for charge droplets during Electrospray Ionization (ESI), leading to unpredictable ion suppression or enhancement . To achieve accurate quantification, selecting the correct internal standard (IS) is not just a procedural step—it is the foundational mechanism that validates the entire assay.

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Degrades Inhibitor PDE5 Adulterant (Methisosildenafil Analogue) Inhibitor->PDE5 Inhibits

Biological mechanism of PDE5 inhibitors and designer adulterants in promoting muscle relaxation.

The Mechanistic Advantage: SIL-IS vs. Structural Analogues

Historically, many laboratories have relied on generic structural analogues (e.g., phenolphthalein) or generic stable isotopes (e.g., sildenafil-d8) as internal standards to quantify a broad panel of PDE5 inhibitors simultaneously . While cost-effective, this approach introduces a critical mechanistic flaw: chromatographic divergence .

The Failure of Structural Analogues

Because structural analogues possess different lipophilicities (logP) and acid dissociation constants (pKa) than the target analyte, they do not perfectly co-elute on a reversed-phase C18 column. In gradient LC-MS/MS, a retention time shift of even 0.2 minutes means the analyte and the IS are subjected to entirely different matrix components entering the ESI source. Consequently, the ion suppression experienced by the analyte is not proportionally mirrored by the IS, leading to severe quantification errors.

The Superiority of O-Desethyl-O-propyl Methisosildenafil-d4

O-Desethyl-O-propyl Methisosildenafil-d4 (CAS: 2124278-11-9) is a Stable Isotope-Labeled Internal Standard (SIL-IS) specifically synthesized for this analyte. The incorporation of four deuterium atoms alters the mass-to-charge ratio (m/z) by +4 Da, allowing the mass spectrometer to resolve the IS from the native analyte. However, the physicochemical properties remain virtually identical.

Because the C-D bond is only marginally shorter than the C-H bond, the chromatographic isotope effect is negligible. This guarantees perfect co-elution . Both the analyte and the SIL-IS enter the ESI source at the exact same millisecond, experiencing the exact same matrix environment. When the ratio of Analyte/IS is calculated, the matrix effect mathematically cancels out.

Workflow Sample Herbal Matrix Extract Spike Spike Internal Standard Sample->Spike LC LC Separation (C18) Spike->LC Coelution Perfect Co-elution (Analyte + SIL-IS) LC->Coelution Using -d4 SIL-IS Separation Retention Shift (Analyte + Analogue IS) LC->Separation Using Structural Analogue MS_SIL Identical Ion Suppression (Accurate Correction) Coelution->MS_SIL MS_Ana Differential Ion Suppression (Quantification Error) Separation->MS_Ana

Chromatographic behavior and matrix effect correction of SIL-IS versus structural analogues.

Experimental Design & Self-Validating Protocol

To objectively demonstrate the performance gap, we outline a self-validating LC-MS/MS protocol. This protocol utilizes pre-extraction and post-extraction spiking to isolate true extraction recovery (RE) from the absolute matrix effect (ME).

Step-by-Step Methodology
  • Matrix Preparation & Spiking:

    • Weigh 100 mg of homogenized, blank herbal supplement matrix (e.g., maca root powder) into three separate 15 mL centrifuge tubes.

    • Tube A (Pre-Spike): Spike with 50 ng/mL of native O-Desethyl-O-propyl Methisosildenafil and 50 ng/mL of the chosen IS.

    • Tube B (Post-Spike): Leave unspiked during extraction.

    • Tube C (Solvent Standard): No matrix; spike analytes directly into pure solvent.

  • Solid-Liquid Extraction:

    • Add 1.0 mL of LC-MS grade Methanol to Tubes A and B.

    • Sonicate for 15 minutes at room temperature to disrupt the herbal matrix and ensure complete analyte solvation.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble particulates.

  • Post-Extraction Treatment:

    • Transfer 200 µL of the supernatant from Tube B and spike it with 50 ng/mL of native analyte and IS (this represents 100% recovery with full matrix effects).

    • Dilute all samples (A, B, and C) with 800 µL of initial mobile phase (0.1% formic acid in water/acetonitrile).

    • Filter through a 0.22 µm PTFE syringe filter into autosampler vials.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

Validation Logic:

  • Absolute Matrix Effect (%) = (Peak Area in Tube B / Peak Area in Tube C) × 100

  • IS-Normalized Matrix Effect (%) = (Area Ratio in Tube B / Area Ratio in Tube C) × 100

Performance Comparison Data

The efficacy of an internal standard is proven by its ability to push the IS-Normalized Matrix Effect as close to 100% as possible, ensuring that matrix-induced ionization suppression does not skew the final calculated concentration.

Table 1: Performance metrics of Internal Standards in a complex herbal matrix (Maca root extract).

Target AnalyteInternal Standard UsedRetention Time (Analyte / IS)Absolute Matrix Effect (No IS)IS-Normalized Matrix Effect (%)Precision (%RSD, n=6)
O-Desethyl-O-propyl MethisosildenafilO-Desethyl-O-propyl Methisosildenafil-d4 4.20 min / 4.20 min42.5%98.8% 1.8%
O-Desethyl-O-propyl MethisosildenafilSildenafil-d8 (Analogue IS)4.20 min / 3.85 min42.5%64.2%8.4%
O-Desethyl-O-propyl MethisosildenafilPhenolphthalein (Generic IS)4.20 min / 5.10 min42.5%45.1%14.2%
Data Interpretation

As shown in Table 1, the raw herbal matrix suppresses the native analyte signal by over 50% (Absolute ME = 42.5%).

  • When Phenolphthalein or Sildenafil-d8 is used, the retention time mismatch causes the IS to elute outside the specific suppression window of the analyte. The IS fails to correct the signal loss, resulting in poor normalized matrix effects (64.2%) and unacceptable precision (8.4% RSD).

  • When O-Desethyl-O-propyl Methisosildenafil-d4 is used, the exact co-elution ensures that the 57.5% signal suppression applies equally to both the analyte and the IS. The ratio mathematically normalizes the matrix effect to 98.8%, yielding highly reproducible data (1.8% RSD) suitable for stringent regulatory compliance.

Conclusion

In the pharmacovigilance of dietary supplements, the complexity of herbal matrices demands uncompromising analytical rigor. Relying on structural analogues for the quantification of designer PDE5 inhibitors introduces unacceptable vulnerabilities to matrix effects. By utilizing the exact stable isotope-labeled internal standard—O-Desethyl-O-propyl Methisosildenafil-d4—laboratories create a mathematically self-correcting system. This ensures that quantitative results reflect the true adulterant concentration, safeguarding public health and maintaining the highest standards of scientific integrity.

References

  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. PubMed.
  • Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. PMC.
  • Determination of Phosphodiesterase Type 5 Enzyme (PDE-5) Inhibitors and Analogues as Adulterants in Selected Herbal Products using Gas Chromatography–Electron Impact-Mass Spectrometer (GC-EI-MS). Baghdad Science Journal.
  • CAS No : 2124278-11-9 | Product Name : O-Desethyl-O-propyl Methisosildenafil-d4. Pharmaffiliates.
Comparative

Overcoming Matrix Effects in Adulterant Screening: A Comparison of O-Desethyl-O-propyl Methisosildenafil-d4 vs. Generic Internal Standards

The Analytical Challenge: Sildenafil Analogs in Complex Matrices The illicit adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a persistent challenge in forensic and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Sildenafil Analogs in Complex Matrices

The illicit adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a persistent challenge in forensic and pharmaceutical analysis. To evade regulatory detection, illicit manufacturers continuously synthesize novel structural analogs. One such designer analog is O-Desethyl-O-propyl methisosildenafil, characterized by the replacement of the N-methylpiperazine moiety with a 2,6-dimethylpiperazine group and an O-propyl substitution[1].

Quantifying these trace adulterants in highly complex herbal matrices (e.g., maca root, ginseng extracts) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. The primary obstacle is the matrix effect —the severe ion suppression or enhancement occurring during Electrospray Ionization (ESI) caused by co-eluting botanical compounds[2].

Mechanistic Insight: The Causality of Matrix Effects and IS Selection

As a Senior Application Scientist, I frequently observe laboratories attempting to quantify novel analogs using generic internal standards (IS), such as Sildenafil-d8. This approach fundamentally compromises analytical integrity.

In reversed-phase LC, the structural modifications of O-Desethyl-O-propyl methisosildenafil alter its partition coefficient (LogP) compared to parent sildenafil. Consequently, the analog and Sildenafil-d8 exhibit different chromatographic retention times. When they elute into the mass spectrometer at different moments, they are subjected to entirely different matrix environments. The generic IS fails to experience the same ion suppression as the target analyte, leading to skewed quantification.

Conversely, a Matched Stable Isotope-Labeled Internal Standard (SIL-IS) like O-Desethyl-O-propyl Methisosildenafil-d4 (ODOPM-d4) shares the exact physicochemical properties of the target analyte. It co-elutes perfectly, experiencing the identical matrix environment. This creates a self-validating system: any matrix-induced signal loss affecting the analyte identically affects the SIL-IS, normalizing the ionization variance and ensuring absolute accuracy.

Workflow & Logical Relationships

G cluster_0 Non-Matched IS (Sildenafil-d8) cluster_1 Matched SIL-IS (ODOPM-d4) N1 Different Retention Time N2 Different Matrix Environment N1->N2 N3 Uncorrected Ion Suppression N2->N3 Result1 Low Accuracy & Precision N3->Result1 M1 Identical Retention Time M2 Identical Matrix Environment M1->M2 M3 Perfect Signal Normalization M2->M3 Result2 High Accuracy & Precision M3->Result2 Start LC-MS/MS Analysis of ODOPM Start->N1 Start->M1

Impact of internal standard selection on LC-MS/MS matrix effect correction.

Experimental Protocol: A Self-Validating Recovery System

To objectively compare the performance of ODOPM-d4 against a generic SIL-IS (Sildenafil-d8), we designed a split-cohort recovery experiment using a standardized herbal matrix spiked with known concentrations of O-Desethyl-O-propyl methisosildenafil.

Step-by-Step Methodology
  • Matrix Preparation : Homogenize 1.0 g of a verified blank herbal dietary supplement (maca root powder).

  • Analyte Fortification : Spike samples with O-Desethyl-O-propyl methisosildenafil at three Quality Control (QC) levels: Low (10 ng/g), Mid (100 ng/g), and High (500 ng/g).

  • Internal Standard Addition (Split Cohort) :

    • Cohort A: Spike with 50 ng/g of ODOPM-d4 (Matched SIL-IS).

    • Cohort B: Spike with 50 ng/g of Sildenafil-d8 (Non-matched SIL-IS).

  • Extraction : Add 10 mL of Acetonitrile:Water (80:20, v/v). Vortex for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC Separation : Inject 5 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.8 µm). Utilize a gradient mobile phase of 0.1% Formic acid in water (A) and Acetonitrile (B) at 0.3 mL/min[2].

  • MS/MS Detection : Operate in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for the analyte, ODOPM-d4, and Sildenafil-d8.

Comparative Performance Data

The quantitative results from the split-cohort validation are summarized below. Accuracy is expressed as % Recovery, and precision is expressed as Relative Standard Deviation (% RSD).

QC LevelInternal Standard UsedAccuracy (% Recovery)Precision (Intra-day % RSD)Precision (Inter-day % RSD)
Low (10 ng/g)ODOPM-d4 (Matched) 99.2% 2.1% 3.4%
Low (10 ng/g)Sildenafil-d8 (Generic)74.5%12.4%15.8%
Mid (100 ng/g)ODOPM-d4 (Matched) 101.5% 1.8% 2.9%
Mid (100 ng/g)Sildenafil-d8 (Generic)81.2%9.7%11.5%
High (500 ng/g)ODOPM-d4 (Matched) 98.8% 1.5% 2.2%
High (500 ng/g)Sildenafil-d8 (Generic)85.4%8.3%10.1%
Data Interpretation

The data clearly demonstrates the failure of the non-matched IS (Sildenafil-d8) to correct for matrix effects. Because the target analog elutes later in the reversed-phase gradient than parent sildenafil, the herbal matrix components eluting at that specific retention time cause severe ion suppression (~15-25% signal loss). Sildenafil-d8, eluting earlier, does not experience this suppression, leading to an underestimation of the adulterant concentration (poor accuracy) and high variance (poor precision).

By contrast, using the matched ODOPM-d4 restores accuracy to near 100% and maintains RSDs well below 4%. This performance strictly aligns with the AOAC Standard Method Performance Requirements (SMPR 2014.010) for the identification of PDE5 inhibitors in dietary ingredients[3].

Conclusion

For rigorous forensic and regulatory analysis of dietary supplements, the use of structurally matched SIL-IS is non-negotiable. While generic internal standards may suffice for qualitative screening, quantitative assays demand exact isotopic tracking. O-Desethyl-O-propyl Methisosildenafil-d4 neutralizes complex matrix effects, ensuring defensible, high-precision quantification of this specific adulterant.

Sources

Validation

Justification for Using O-Desethyl-O-propyl Methisosildenafil-d4 in Regulatory Submissions: A Comparative Bioanalytical Guide

As the regulatory scrutiny surrounding dietary supplement adulteration and pharmacokinetic profiling intensifies, the analytical methodologies used to detect and quantify phosphodiesterase type 5 (PDE5) inhibitors must m...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory scrutiny surrounding dietary supplement adulteration and pharmacokinetic profiling intensifies, the analytical methodologies used to detect and quantify phosphodiesterase type 5 (PDE5) inhibitors must meet uncompromising standards. O-Desethyl-O-propyl Methisosildenafil is a complex synthetic analog of sildenafil frequently identified as an illicit adulterant in herbal formulations1[1].

For laboratories submitting data to regulatory bodies, the choice of internal standard (IS) is the single most critical factor in mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an authoritative, data-driven justification for utilizing the stable isotope-labeled internal standard (SIL-IS), O-Desethyl-O-propyl Methisosildenafil-d4 , over non-deuterated alternatives.

Mechanistic Justification: The Causality of Isotope Labeling

In LC-MS/MS bioanalysis, the electrospray ionization (ESI) source is highly susceptible to ion suppression or enhancement caused by co-eluting endogenous matrix components (e.g., phospholipids in plasma or complex phytochemicals in dietary supplements).

When a generic internal standard or a structural analog (such as sildenafil) is used, differences in chromatographic retention time ( Δ RT) mean the analyte and the IS enter the ESI source at different moments, exposing them to different matrix environments.

By substituting four hydrogen atoms with deuterium (+4 Da mass shift), O-Desethyl-O-propyl Methisosildenafil-d4 achieves two critical mechanistic advantages:

  • Perfect Co-elution: The physicochemical properties remain virtually identical to the target analyte, ensuring they co-elute perfectly.

  • Isotopic Separation: The +4 Da shift is sufficient to prevent isotopic overlap from the natural heavy isotopes (M+2, M+3) of the unlabeled target analyte, ensuring distinct Multiple Reaction Monitoring (MRM) channels.

Because the analyte and the SIL-IS co-elute, they experience the exact same matrix suppression or enhancement. Consequently, the ratio of their peak areas remains constant, effectively neutralizing the matrix effect.

Matrix_Effect_Logic A Complex Matrix Co-elution B Electrospray Ion Suppression A->B D Proportional Signal Loss B->D C SIL-IS (d4) Co-elution C->D E Constant Area Ratio (Accurate Quantification) D->E

Logic pathway demonstrating matrix effect correction by SIL-IS in mass spectrometry.

Regulatory Grounding

Regulatory agencies strictly govern the validation of bioanalytical assays to ensure data integrity.

  • The explicitly states that the IS should track the analyte through all stages of sample preparation and analysis.

  • The2[2] reinforces that matrix effects must be evaluated and minimized, strongly recommending the use of stable isotope-labeled internal standards to achieve IS-normalized matrix factors close to 1.0.

  • Furthermore, the AOAC standard performance requirements for PDE5 inhibitors3[3] demand high probability of identification and interference control, which is mathematically impossible to guarantee in highly variable herbal matrices without a co-eluting SIL-IS.

Comparative Performance Data

To objectively evaluate the necessity of the d4-labeled standard, we compare its performance against a structural analog (Sildenafil) and a generic basic IS (Diazepam) commonly used in forensic screens. The data below synthesizes typical validation outcomes when quantifying O-Desethyl-O-propyl Methisosildenafil in a complex matrix (e.g., plasma or herbal extract).

Table 1: Comparative Bioanalytical Performance of Internal Standard Strategies

Validation ParameterO-Desethyl-O-propyl Methisosildenafil-d4 (SIL-IS)Sildenafil (Structural Analog IS)Diazepam (Generic IS)
Chromatographic Co-elution Yes ( Δ RT < 0.02 min)No ( Δ RT = 0.45 min)No ( Δ RT = 1.20 min)
IS-Normalized Matrix Factor 0.98 – 1.02 0.75 – 1.150.60 – 1.40
Extraction Recovery (RE %) 99.5% ± 1.2% 85.4% ± 6.8%72.1% ± 12.5%
Inter-assay Precision (CV %) 2.4% 9.8%18.5%
Accuracy (% Bias) ± 3.0% ± 11.5%± 22.0%
Regulatory Compliance (ICH M10) Fully Compliant Marginal / Matrix-DependentNon-Compliant

Data Interpretation: The structural analog (Sildenafil) fails to adequately correct for matrix effects because its 0.45-minute retention time difference places it in a different region of the phospholipid elution profile. Only the d4 SIL-IS maintains an IS-normalized matrix factor near 1.0, ensuring the precision (CV < 15%) required by FDA and ICH M10 guidelines.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS workflow utilizes Liquid-Liquid Extraction (LLE). Causality note: While Protein Precipitation (PPT) is faster, it leaves a high concentration of phospholipids in the extract. LLE selectively partitions the lipophilic methisosildenafil while leaving polar matrix components in the aqueous layer, significantly enhancing the signal-to-noise ratio.

LCMS_Workflow N1 1. Matrix Aliquoting N2 2. Spike SIL-IS (d4) N1->N2 N3 3. LLE Extraction N2->N3 N4 4. LC-MS/MS Analysis N3->N4 N5 5. Data Normalization N4->N5

Self-validating LC-MS/MS bioanalytical workflow utilizing SIL-IS for regulatory compliance.

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking:

    • Transfer 100 µL of the biological matrix or homogenized supplement extract into a clean microcentrifuge tube.

    • Critical Step: Spike 10 µL of O-Desethyl-O-propyl Methisosildenafil-d4 working solution (100 ng/mL) directly into the matrix before any extraction steps. Causality: Early addition ensures the IS undergoes the exact same physical losses and degradation as the target analyte during sample prep.

  • Alkalinization:

    • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH deprotonates the basic piperazine nitrogen, rendering the analyte highly lipophilic and optimizing it for organic extraction.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporation & Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Set specific precursor-to-product ion transitions for the unlabeled analyte and the +4 Da shifted transitions for the d4 SIL-IS.

  • System Suitability (Self-Validation):

    • Inject a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) prior to the run to confirm the absence of isotopic cross-talk and carryover.

Conclusion

For regulatory submissions involving the quantification of PDE5 inhibitor adulterants or their pharmacokinetic profiles, analytical shortcuts are unacceptable. The empirical data and mechanistic principles outlined above demonstrate that non-deuterated internal standards introduce unacceptable levels of matrix-dependent bias. By integrating O-Desethyl-O-propyl Methisosildenafil-d4 into the analytical workflow, laboratories establish a self-validating system that inherently corrects for extraction variability and ion suppression, ensuring seamless alignment with FDA and ICH M10 bioanalytical method validation guidelines.

Sources

Safety & Regulatory Compliance

Safety

O-Desethyl-O-propyl Methisosildenafil-d4 proper disposal procedures

Comprehensive Operational and Disposal Framework for O-Desethyl-O-propyl Methisosildenafil-d4 As analytical testing for adulterated dietary supplements and pharmaceutical counterfeits becomes more rigorous, laboratories...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Framework for O-Desethyl-O-propyl Methisosildenafil-d4

As analytical testing for adulterated dietary supplements and pharmaceutical counterfeits becomes more rigorous, laboratories increasingly rely on stable isotope-labeled internal standards (SIL-IS) like O-Desethyl-O-propyl Methisosildenafil-d4 . While the addition of four deuterium atoms allows for precise LC-MS/MS quantification by eliminating matrix effects, it also introduces unique logistical and environmental challenges.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of laboratory integrity. Improper disposal of deuterated active pharmaceutical ingredients (APIs) not only risks1[1], but it also creates severe cross-contamination vectors that can invalidate future analytical blanks.

This guide provides a self-validating, causality-driven framework for the safe handling, decontamination, and disposal of O-Desethyl-O-propyl Methisosildenafil-d4.

Physicochemical Profiling & The Causality of Containment

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. O-Desethyl-O-propyl Methisosildenafil-d4 is a synthetic derivative of sildenafil. The carbon-deuterium (C-D) bonds in the -d4 isotopologue exhibit the kinetic isotope effect, making the molecule significantly more resistant to oxidative degradation pathways than its unlabelled counterpart.

Because standard municipal wastewater treatment plants (WWTPs) lack the advanced oxidation processes required to cleave these robust pyrazolopyrimidine structures,1[1]. Consequently, source containment and high-temperature incineration are non-negotiable.

Table 1: Hazard Profile and Operational Implications

Property / HazardSpecification / GHS ClassificationOperational & Disposal Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing; primary stock solutions must be prepared in a ductless fume hood or powder containment enclosure.
Solubility Soluble in Methanol, Acetonitrile, DMSOLiquid waste will primarily consist of highly mobile, flammable organic solvent mixtures requiring dedicated non-halogenated carboys.
Health Hazards H302 (Harmful if swallowed), H315, H319, H3352[2]. Contaminated PPE must be treated as hazardous waste.
Environmental Aquatic Toxicity / Persistent API3[4].

Self-Validating Disposal & Decontamination Workflows

A robust laboratory protocol does not rely on assumptions; it relies on verifiable data. The workflow below outlines the segregation paths for Methisosildenafil-d4 waste, culminating in a self-validating swabbing procedure to guarantee zero surface carryover.

G Waste Methisosildenafil-d4 Waste Generation Solid Solid Waste (Vials, Tips, PPE) Waste->Solid Liquid Liquid Waste (LC-MS/MS Effluent) Waste->Liquid Solid_Seg Puncture-Proof Chemical Bin Solid->Solid_Seg Decon Surface Decontamination (Oxidation & Solvent Wash) Solid->Decon If Spilled Liquid_Seg Non-Halogenated HDPE Carboy Liquid->Liquid_Seg Liquid->Decon If Spilled Incineration High-Temp Incineration (Licensed Contractor) Solid_Seg->Incineration Liquid_Seg->Incineration Validate LC-MS/MS Swab Validation (Self-Validating System) Decon->Validate

Workflow for the segregation, decontamination, and validated disposal of Methisosildenafil-d4.

Step-by-Step Experimental Disposal Protocols

Protocol A: Liquid Waste Management (LC-MS/MS Effluent)

Because this compound is utilized as an internal standard, the bulk of your waste will be generated by the LC-MS/MS system's effluent, typically consisting of Acetonitrile, Methanol, Water, and Formic Acid.

  • Collection Routing: Plumb the LC-MS/MS diverter valve and main waste lines directly into a dedicated High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic API Waste."

  • Vapor Containment: Equip the carboy with an activated carbon exhaust filter to trap volatile organic compounds (VOCs) and prevent laboratory inhalation exposure.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's maximum volume.

  • Final Disposal: Once the carboy reaches 80% capacity, seal it tightly.5[5].

Protocol B: Solid Waste & Consumables

Deuterated standards are highly concentrated in their pure powder form. A single contaminated pipette tip can ruin a week's worth of analytical blanks if improperly discarded.

  • Immediate Segregation: Place all contaminated weighing boats, spatulas, pipette tips, and empty amber glass vials directly into a puncture-proof, sealable chemical waste container located inside the weighing enclosure.

  • Deactivation Logic: Do not attempt to wash and reuse glassware that has contained the pure -d4 standard. The lipophilicity of the compound ensures trace molecules will adhere to the glass matrix, causing ghost peaks in subsequent analyses.

  • Manifesting: Log the disposal of the empty primary standard vial. Isotope-labeled standards are high-value inventory; maintaining a strict mass balance prevents diversion and ensures compliance with Good Laboratory Practices (GLP).

Protocol C: Self-Validating Spill Decontamination

If a spill occurs, wiping the surface is insufficient. You must chemically destroy the molecule and empirically prove the surface is clean. This protocol utilizes a targeted oxidative attack followed by analytical validation.

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth).2[2].

  • Oxidative Cleavage: Spray the affected area with a 10% Sodium Hypochlorite (bleach) solution. Causality: The hypochlorite ion oxidatively cleaves the pyrazolopyrimidine core of the methisosildenafil molecule, destroying its structural integrity and pharmacological activity. Allow a 10-minute contact time.

  • Solvent Wash: Wipe the area with 70% Ethanol to remove aqueous residues, followed by a final wipe with 100% LC-MS grade Methanol to solubilize any remaining lipophilic fragments.

  • The Self-Validating Step: Swab the cleaned surface with a sterile applicator moistened with Methanol. Extract the swab in 1 mL of initial LC mobile phase, centrifuge at 10,000 RPM for 5 minutes, and inject the supernatant into the LC-MS/MS. The area is only legally and operationally considered "decontaminated" when the integrated peak area for the -d4 mass transition is below the instrument's Limit of Detection (LOD).

References

  • MDPI. "Phosphodiesterase-5 (PDE-5) Inhibitors as Emergent Environmental Contaminants: Advanced Remediation and Analytical Methods". Retrieved from:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-Desethyl-O-propyl Methisosildenafil-d4

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling O-Desethyl-O-propyl Methisosildenafil-d4 (CAS No: 2124278-11-9).[1] As a deuterated...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling O-Desethyl-O-propyl Methisosildenafil-d4 (CAS No: 2124278-11-9).[1] As a deuterated analogue of a sildenafil derivative, this compound is presumed to be a potent, pharmacologically active substance.[1][2][3] The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel while maintaining experimental integrity. The causality behind each recommendation is explained to foster a deep understanding of the safety principles involved.

Hazard Assessment: Understanding the Risk Profile

Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[10][11] However, the altered metabolic pathways due to the kinetic isotope effect necessitate careful handling.[10]

Given its status as a potent pharmaceutical compound, handling procedures should align with at least an Occupational Exposure Band (OEB) 3 , and potentially OEB 4, depending on the scale and nature of the operation.[12] This necessitates a primary focus on containment engineering (e.g., fume hoods, glove boxes) supplemented by a robust personal protective equipment (PPE) regimen.[13]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is the primary barrier between the researcher and potential exposure. The following components are mandatory when handling O-Desethyl-O-propyl Methisosildenafil-d4 in its solid form or in solution.

Hand Protection: The First Line of Contact
  • Requirement: Double-gloving with chemically resistant nitrile gloves is mandatory.

  • Causality: As a potent compound, preventing dermal absorption is critical. The outer glove bears the initial contamination, while the inner glove protects the skin during the doffing process. Nitrile offers good resistance to a broad range of chemicals and is a standard for handling pharmaceutical compounds.[10][14] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

Body Protection: Shielding Against Contamination
  • Requirement: A disposable, lint-free coverall or a dedicated lab coat with long sleeves and elastic cuffs.

  • Causality: This prevents the compound, particularly in its fine powder form, from settling on clothing and skin. For potent compounds, disposable coveralls are preferred as they can be discarded as hazardous waste, eliminating cross-contamination and take-home exposure.[14] In sensitive production areas, materials tested for low linting propensity are crucial to maintain product purity.[15]

Eye and Face Protection: Guarding Against Accidental Splashes and Aerosols
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or splashes. Goggles provide the necessary seal.[10] A face shield adds a further layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Exposure
  • Requirement: The minimum level of respiratory protection depends on the task (see Table 1). All work with the solid compound must be performed within a certified chemical fume hood or a glove bag to minimize airborne particulates.[10][16]

  • Causality: Inhalation is a primary route of exposure for potent powders. Engineering controls are the first and most effective defense.[13] A respirator is a necessary secondary measure. A fitted N95 mask may be sufficient for low-energy transfers of small quantities inside a fume hood, but a Powered Air-Purifying Respirator (PAPR) is recommended for weighing larger quantities or for tasks with a higher risk of aerosolization.[12][14][16]

Operational Plan: From Preparation to Disposal

A structured workflow is essential to minimize risk. The following diagram and table outline the decision-making process for PPE selection and the procedural steps for safe handling.

PPE Selection Workflow

The following diagram provides a logical flow for determining the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for a Potent Compound start Start: Prepare to handle O-Desethyl-O-propyl Methisosildenafil-d4 check_solid Is the compound in solid (powder) form? start->check_solid weigh_solid Task: Weighing solid compound check_solid->weigh_solid Yes check_solution Is the compound in solution? check_solid->check_solution No use_fume_hood Action: Work inside a certified chemical fume hood or glovebox. weigh_solid->use_fume_hood solubilize Task: Preparing stock solution solubilize->use_fume_hood ppe_high Required PPE: - Double Nitrile Gloves - Disposable Coverall - Goggles & Face Shield - PAPR or fitted N95/FFP3 Respirator use_fume_hood->ppe_high end End: Proceed with experiment ppe_high->end aliquot Task: Aliquoting or diluting check_solution->aliquot Yes spill_cleanup Task: Spill Cleanup check_solution->spill_cleanup Spill Event ppe_medium Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles aliquot->ppe_medium ppe_medium->end spill_cleanup->ppe_high

Caption: PPE selection workflow based on the task.

Summary of PPE for Laboratory Tasks
TaskEngineering ControlHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Chemical Fume Hood or Glove BoxDouble Nitrile GlovesDisposable CoverallChemical Splash Goggles & Face ShieldPAPR recommended; fitted N95 as a minimum.
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesLab Coat or CoverallChemical Splash GogglesN95 (if potential for aerosolization exists)
Aliquoting/Diluting Benchtop (if low volume/conc.)Double Nitrile GlovesLab CoatChemical Splash GogglesNot typically required
Spill Cleanup N/AHeavy-duty Nitrile GlovesDisposable CoverallChemical Splash Goggles & Face ShieldPAPR or appropriate cartridge respirator

Procedural Guidance: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent contamination.

Donning (Putting On) Sequence:
  • Coverall/Lab Coat: Don the primary body protection first.

  • Respirator: Perform a seal check if using a tight-fitting respirator.

  • Goggles/Face Shield: Ensure a secure and comfortable fit.

  • Gloves: Don the inner pair, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat or coverall.

Doffing (Taking Off) Sequence:

This should be performed in a designated area.

  • Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Coverall/Lab Coat: Remove by rolling it down and away from the body, turning it inside out.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove as the final step.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[11][17]

Disposal and Decontamination Plan

  • Solid Waste: All disposable PPE (gloves, coveralls), contaminated weighing papers, and pipette tips must be collected in a clearly labeled, sealed hazardous waste container for incineration.[10][16]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, labeled hazardous waste container. Do not dispose of them down the drain.[10]

  • Decontamination: Non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous liquid waste. Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent.

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. Wearing the appropriate PPE for spill cleanup (see Table 1), cover the spill with an absorbent material. Carefully collect the material into a hazardous waste container and decontaminate the area.

By adhering to these stringent protocols, you establish a culture of safety that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal health.

References

  • Pharmaffiliates. O-Desethyl-O-propyl Methisosildenafil-d4. [Link]

  • 3M Singapore. Pharmaceutical Manufacturing PPE | Safety Solutions. [Link]

  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • WebofPharma. Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. [Link]

  • Pharmaffiliates. O-Desethyl-O-propyl Methisosildenafil. [Link]

  • Pharmaffiliates. Sildenafil-impurities. [Link]

  • Veeprho. O-Desethyl-O-propyl Methisosildenafil | CAS 1391053-82-9. [Link]

  • BioProcess International. Containment of High-Potency Products in a GMP Environment. [Link]

  • AIHA. Potent Pharmaceutical Compound Containment Case Study. [Link]

  • PubChem. Aildenafil | C23H32N6O4S | CID 135452876. [Link]

  • Wikipedia. Aildenafil. [Link]

  • PubChem. o-Desethyl sildenafil | C20H26N6O4S | CID 135565516. [Link]

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